9-Methyladenine 1-oxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10184-51-7 |
|---|---|
Molecular Formula |
C6H7N5O |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
1-hydroxy-9-methylpurin-6-imine |
InChI |
InChI=1S/C6H7N5O/c1-10-2-8-4-5(7)11(12)3-9-6(4)10/h2-3,7,12H,1H3 |
InChI Key |
NZIJGVZBHGNNNN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN(C2=N)O |
Origin of Product |
United States |
Foundational & Exploratory
9-Methyladenine 1-oxide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methyladenine 1-oxide is a derivative of the purine base adenine, characterized by a methyl group at the 9-position and an N-oxide at the 1-position of the purine ring system. While its parent compound, 9-methyladenine, is well-studied, specific experimental data on the 1-oxide derivative is sparse in publicly available literature. This guide consolidates the available information on the chemical properties, structure, and potential biological significance of this compound. It further provides inferred methodologies for its synthesis and characterization based on established protocols for related purine N-oxides. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar purine N-oxide derivatives for potential applications in drug discovery and chemical biology.
Introduction
Purine N-oxides represent a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. The introduction of an N-oxide moiety can significantly alter the electronic properties, solubility, and metabolic stability of the parent purine, leading to modified biological profiles. 9-Methyladenine, a naturally occurring modified nucleobase, serves as a scaffold for the synthetically derived this compound. Understanding the chemical biology of such derivatives is crucial for exploring their potential as therapeutic agents or as probes for studying biological pathways. This guide provides a detailed overview of the known chemical properties and structure of this compound, alongside proposed experimental protocols and relevant biological context.
Chemical Properties and Structure
The precise experimental determination of all physical and chemical properties of this compound is not extensively documented. However, based on available data for the parent compound and general principles of purine N-oxides, the following properties can be summarized.
Structural Formula:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of 9-Methyladenine and its 1-Oxide Derivative
| Property | 9-Methyladenine | This compound | Reference |
| Molecular Formula | C₆H₇N₅ | C₆H₇N₅O | [1][2] |
| Molecular Weight | 149.15 g/mol | 165.15 g/mol | [1][2] |
| Appearance | Off-white powder | Not specified | |
| Melting Point | 300-305 °C | Not specified | |
| Density | ~1.6 g/cm³ (calculated for adenine) | Not specified | [3] |
| CAS Number | 700-00-5 | 10184-51-7 | [2][4] |
Synthesis of this compound
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis and characterization of this compound.
Detailed Experimental Protocol (Inferred)
Objective: To synthesize this compound by oxidation of 9-Methyladenine.
Materials:
-
9-Methyladenine
-
m-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen peroxide (H₂O₂)
-
Glacial acetic acid (if using H₂O₂)
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium sulfite or sodium thiosulfate solution (for quenching)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate eluents (e.g., DCM/Methanol mixtures)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 9-Methyladenine in a suitable solvent such as dichloromethane.
-
Oxidation:
-
Method A (m-CPBA): Cool the solution to 0 °C in an ice bath. Add m-CPBA portion-wise over a period of 30-60 minutes, maintaining the temperature below 5 °C. Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Method B (H₂O₂/AcOH): Dissolve 9-Methyladenine in glacial acetic acid. Add 30% hydrogen peroxide dropwise at room temperature. Heat the mixture to 60-70 °C and stir for several hours, monitoring by TLC.
-
-
Quenching: After the reaction is complete, cool the mixture to room temperature. If using m-CPBA, quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate until a negative starch-iodide paper test is obtained. If using H₂O₂, the excess can be carefully decomposed or removed during workup.
-
Workup: Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent. Alternatively, recrystallization from a suitable solvent system may be employed.
-
Characterization: The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the C2-H and C8-H protons of the purine ring are expected to be shifted downfield compared to 9-methyladenine due to the electron-withdrawing effect of the N-oxide. The N9-methyl group signal should also be present. |
| ¹³C NMR | The carbon atoms of the pyrimidine ring (C2, C4, C6) are expected to show the most significant downfield shifts upon N-oxidation at the 1-position. The C5 and C8 signals of the imidazole ring will be less affected. |
| IR Spectroscopy | The spectrum will likely show characteristic N-O stretching and bending vibrations, typically in the 1200-1300 cm⁻¹ and 800-860 cm⁻¹ regions, respectively. The N-H and C-H stretching and bending vibrations of the amino and methyl groups, as well as the purine ring vibrations, will also be present. |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ is expected at m/z 166.1, corresponding to the molecular formula C₆H₈N₅O⁺. |
Biological Activity and Signaling Pathways
Specific studies on the biological activity of this compound are limited. However, the biological roles of adenine N-oxides, in general, have been investigated in the context of oxidative stress and as potential therapeutic agents.
Adenine N1-oxide can be formed in DNA as a result of oxidative damage by reactive oxygen species like hydrogen peroxide[5][6]. This lesion can have implications for DNA replication and repair. Some adenosine N1-oxide derivatives have been reported to exhibit growth-inhibitory activity in cancer cell lines[5].
It is plausible that this compound could interact with components of the purinergic signaling pathway, which is a ubiquitous cell communication system mediated by purine nucleosides and nucleotides like adenosine and ATP. These signaling pathways are involved in a vast array of physiological processes, including neurotransmission, inflammation, and cell proliferation.
Generic Purinergic Signaling Pathway:
Caption: A simplified diagram of a generic purinergic signaling pathway.
The potential interaction of this compound with purinergic receptors or enzymes involved in purine metabolism warrants further investigation to elucidate its specific biological effects and mechanisms of action. One study investigating the in vitro metabolism of 9-methyladenine by hepatic microsomes did not detect the formation of its N-oxide, suggesting it may not be a significant metabolite in this system[7].
Conclusion and Future Directions
This compound is a compound of interest for which there is a significant lack of direct experimental data. This guide has provided a summary of its known properties and a framework for its synthesis and characterization based on established chemical principles for related compounds. Future research should focus on the following areas:
-
Synthesis and Characterization: Development and optimization of a reliable synthetic protocol for this compound, followed by comprehensive spectroscopic and crystallographic characterization to establish its definitive structure and properties.
-
Biological Evaluation: Systematic screening of this compound for biological activity, including its effects on cell proliferation, its potential as an enzyme inhibitor, and its interaction with purinergic receptors.
-
Mechanism of Action: Elucidation of the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action at a cellular level.
Addressing these research gaps will be crucial for unlocking the potential of this compound and other purine N-oxides in the development of novel therapeutic agents and chemical probes.
References
- 1. DNAmod: 9-methyladenine [dnamod.hoffmanlab.org]
- 2. 9-Methyladenine | C6H7N5 | CID 69689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-oxide synthesis by oxidation [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Biochemical behavior of N-oxidized cytosine and adenine bases in DNA polymerase-mediated primer extension reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyclonal antibodies to adenine N1-oxide: characterization and use for the measurement of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological N-oxidation of adenine and 9-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of 9-Methyladenine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 9-Methyladenine 1-oxide, a heterocyclic N-oxide of the purine base 9-methyladenine. While direct biological N-oxidation of 9-methyladenine has not been observed in microsomal studies, chemical synthesis offers a viable route to obtain this compound for research and development purposes[1]. This document details a robust synthetic protocol, purification strategies, and relevant characterization data.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the direct N-oxidation of 9-methyladenine using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This method is a common and generally effective approach for the preparation of amine N-oxides[2].
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of amine N-oxides[2].
Materials:
-
9-Methyladenine (Starting Material)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77% purity)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Potassium carbonate (K₂CO₃), solid
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, ice bath, filtration apparatus, rotary evaporator)
Procedure:
-
Dissolution: Dissolve 9-methyladenine (1.0 equivalent) in chloroform or dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of m-CPBA: To the stirred solution, add m-CPBA (1.0 - 1.2 equivalents) portion-wise at 0 °C. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.
-
Reaction: Allow the resulting mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed.
-
Work-up:
-
Dilute the reaction mixture with the same solvent used for the reaction.
-
Add solid potassium carbonate (approximately 4 equivalents) to neutralize the resulting m-chlorobenzoic acid and any remaining m-CPBA.
-
Stir the mixture vigorously for 10-15 minutes.
-
Filter the solid precipitate (potassium m-chlorobenzoate and excess potassium carbonate).
-
Dry the filtrate over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Purification of this compound
The crude product obtained from the synthesis will likely contain unreacted starting material, m-chlorobenzoic acid, and other byproducts. Purification is essential to obtain a high-purity sample for further applications. Column chromatography is a suitable method for this purpose.
Purification Strategies
Purine derivatives can be effectively purified using either normal-phase (silica gel) or reversed-phase (C18) chromatography[3]. The choice of method will depend on the polarity of the product and impurities. Given the introduction of the polar N-oxide group, the product is expected to be more polar than the starting 9-methyladenine.
Normal-Phase Chromatography (Silica Gel):
-
Stationary Phase: Silica gel (200-300 mesh)[2].
-
Mobile Phase: A gradient of dichloromethane/methanol is a common choice for polar purine compounds[3]. The polarity of the eluent can be gradually increased by increasing the percentage of methanol.
-
Procedure:
-
Slurry pack a chromatography column with silica gel in the initial, less polar mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing methanol concentration in dichloromethane.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Reversed-Phase Chromatography (C18):
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of water and methanol or acetonitrile. A modifier such as formic acid or acetic acid may be added to improve peak shape[3].
-
Procedure: Similar to normal-phase chromatography, but with a reversed-phase column and a mobile phase gradient from high aqueous content to high organic content.
Purification Workflow
Caption: Workflow for the purification of this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the expected product.
Table 1: Properties of 9-Methyladenine (Starting Material)
| Property | Value | Source |
| Molecular Formula | C₆H₇N₅ | [4] |
| Molecular Weight | 149.15 g/mol | [4] |
| Melting Point | 300-305 °C | |
| CAS Number | 700-00-5 |
Table 2: Expected Properties of this compound (Product)
| Property | Expected Value | Notes |
| Molecular Formula | C₆H₇N₅O | Addition of one oxygen atom. |
| Molecular Weight | 165.15 g/mol | Calculated based on the molecular formula. |
| Polarity | Higher than 9-methyladenine | The N-oxide group increases polarity. |
| Spectroscopic Data | Characteristic shifts in ¹H and ¹³C NMR spectra | The N-oxide group will influence the chemical environment of the purine ring protons and carbons. Mass spectrometry should confirm the molecular weight. |
Signaling Pathways and Biological Relevance
While this guide focuses on the chemical synthesis, it is important to note the biological context of N-oxides. N-oxide functionalities can significantly alter the properties of a molecule, including its solubility and membrane permeability. In drug development, N-oxides are often explored as prodrugs, which can be reduced in vivo to the active parent compound, particularly in hypoxic environments[5]. The synthesis of this compound provides a valuable tool for investigating the biological activity of this modified purine and its potential role in various cellular processes.
Caption: Conceptual pathway for the prodrug strategy of N-oxides.
Conclusion
This technical guide outlines a detailed and practical approach for the synthesis and purification of this compound. The described methods, based on established chemical principles for N-oxidation and chromatographic purification of related heterocyclic compounds, provide a solid foundation for researchers to produce this compound for further study. The availability of pure this compound will facilitate investigations into its chemical properties, biological activities, and potential applications in drug development and chemical biology.
References
- 1. Biological N-oxidation of adenine and 9-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of Amine N-Oxides by Diboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. teledynelabs.com [teledynelabs.com]
- 4. 9-Methyladenine | C6H7N5 | CID 69689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Enigmatic Role of 9-Methyladenine 1-oxide in Cellular Biology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methyladenine 1-oxide is a purine derivative that combines the structural features of 9-methyladenine, a known metabolite, and adenine 1-oxide, a product of oxidative damage. While direct studies on the biological role of this compound are not currently available in the public domain, this technical guide synthesizes information on its constituent chemical moieties to postulate its potential cellular functions, mechanisms of action, and implications for drug development. We extrapolate from the known biology of adenine N-oxides and methylated adenines to construct hypothetical signaling pathways and experimental workflows. This document serves as a foundational resource to stimulate further research into this intriguing molecule.
Introduction
Adenine, a fundamental component of nucleic acids and cellular energy metabolism, is subject to various modifications that can profoundly impact its biological function. Methylation and oxidation are two such modifications with significant implications for cellular processes ranging from gene expression to DNA repair. While N6-methyladenine (m6A) and N1-methyladenine (m1A) have been extensively studied, and the biological consequences of adenine N-oxides are increasingly recognized, the combined entity of this compound remains largely unexplored.
This guide provides a comprehensive overview of the potential biological roles of this compound by examining the known functions of its parent compounds. We will explore its potential involvement in cellular stress responses, DNA damage and repair pathways, and as a modulator of enzymatic activities.
Postulated Biological Roles and Mechanisms
Based on the known biological activities of adenine N1-oxides and 9-methyladenine, we can hypothesize several potential roles for this compound in cells.
Role in Oxidative Stress and DNA Damage
Adenine N1-oxide is a known product of DNA oxidation by reactive oxygen species (ROS) such as hydrogen peroxide. The presence of the N-oxide at the 1-position disrupts the Watson-Crick base pairing, potentially leading to mutations if not repaired. The addition of a methyl group at the N9 position, as seen in 9-methyladenine, could influence the stability of the nucleoside and its interaction with DNA processing enzymes.
Hypothesized Signaling Pathway for this compound in DNA Damage Response:
Caption: Hypothetical pathway of this compound formation and cellular response.
Antiviral and Antiproliferative Activity
Adenosine N1-oxide has demonstrated growth-inhibitory effects in sarcoma cells and selective inhibition of vaccinia virus replication. This suggests that the N-oxide modification may interfere with essential viral or cellular processes. The 9-methyl group could further enhance this activity by altering the molecule's solubility, stability, or interaction with target proteins.
Quantitative Data Summary
While no direct quantitative data exists for this compound, the following table summarizes relevant data for related compounds to provide a basis for experimental design.
| Compound | Organism/Cell Line | Effect | Concentration | Citation |
| Adenosine N1-oxide | Mouse Sarcoma 180 cells | Growth inhibition | Not specified | [1] |
| Adenosine N1-oxide | Vaccinia virus | Inhibition of replication and late protein synthesis | Not specified | [1] |
| Adenine N1-oxide | Mouse Peritoneal Macrophages | Inhibition of TNF-α and IL-6 secretion | IC50 ~1-10 µM | [2] |
Experimental Protocols
To investigate the biological role of this compound, the following experimental protocols are proposed.
Synthesis of this compound
A potential synthetic route could involve the direct oxidation of 9-methyladenine using an oxidizing agent such as hydrogen peroxide or a peroxy acid.
Workflow for Synthesis and Purity Analysis:
References
The Advent of Adenine N-Oxides: A Journey from Discovery to Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Adenine N-oxides, once regarded as mere chemical curiosities, have emerged as molecules of significant interest in the fields of biochemistry, pharmacology, and drug development. Their history is rooted in the mid-20th century, with early investigations laying the groundwork for our current understanding of their synthesis, chemical properties, and diverse biological activities. This technical guide provides a comprehensive overview of the discovery and history of adenine N-oxides, detailing key experimental protocols, quantitative data, and the signaling pathways they modulate.
Discovery and Early History
The initial exploration of purine N-oxides was pioneered by George B. Brown and his colleagues in the late 1950s. Their work led to the first synthesis and characterization of adenine 1-N-oxide, a pivotal moment in the study of this class of compounds.[1] These early studies established the fundamental chemistry of adenine N-oxides and provided the first glimpses into their biological potential.
Subsequent research revealed that adenine N-oxides are not just synthetic constructs but can also arise from oxidative damage to DNA. Studies have shown that reactive oxygen species (ROS) like hydrogen peroxide can lead to the formation of adenine N-oxide derivatives within cellular DNA.[2] For instance, exposure of calf thymus DNA to hydrogen peroxide resulted in the oxidation of adenine residues to adenine N¹-oxide.[2] The formation of 2'-deoxyadenosine N¹-oxide has also been detected in the DNA of wild-type Proteus mirabilis cells, with levels increasing significantly upon exposure to hydrogen peroxide.[2]
Synthesis and Characterization
The synthesis of adenine N-oxides has evolved since the initial reports. While early methods often involved direct oxidation with hydrogen peroxide, more refined procedures have been developed to improve yield and selectivity.
Experimental Protocol: Synthesis of 2'-Deoxyadenosine N-oxide 5'-triphosphate (dA NTP)
A representative modern protocol for the N-oxidation of a deoxyadenosine derivative involves the use of meta-chloroperoxybenzoic acid (mCPBA).[2]
Materials:
-
2'-deoxyadenosine 5'-triphosphate (dATP)
-
meta-Chloroperoxybenzoic acid (mCPBA)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃) aqueous solution
Procedure:
-
Dissolve dATP in a 1:1 (v/v) mixture of methanol and aqueous sodium bicarbonate.
-
Add mCPBA to the solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by a suitable method (e.g., HPLC).
-
Upon completion, purify the product using an appropriate chromatographic technique (e.g., DEAE-HPLC).[2]
This method has been shown to proceed efficiently, yielding the N-oxide derivative as the primary product.[2]
Physicochemical Properties and Characterization Data
The introduction of an N-oxide moiety to the adenine ring system alters its physicochemical properties. These changes can be monitored and characterized using various analytical techniques.
Table 1: Physicochemical Data of Adenine N-oxide Derivatives
| Property | Adenine 1-N-oxide | Adenosine 1-N-oxide | Notes |
| Polarographic Half-Wave Potential (E₁/₂) (V vs. SCE) | Reducible | Reducible | A discrete reduction potential is attributable to the N-oxide function.[3] |
| UV Absorption Maximum (λmax) | Shifted compared to adenine | Shifted compared to adenosine | The N-oxidation alters the electronic structure, leading to changes in the UV-Vis spectrum.[2] |
| NMR Spectroscopy | Chemical shifts of protons and carbons near the N1-position are significantly affected. | Similar to adenine 1-N-oxide, with additional signals from the ribose moiety. | 1H and 31P NMR are used for characterization.[2] |
Biological Activities and Mechanisms of Action
Adenine N-oxides exhibit a range of biological activities, from cytotoxic effects on cancer cells to modulation of inflammatory responses.
Early Observations of Biological Activity
Initial studies by Brown and colleagues demonstrated that adenosine N¹-oxide and AMP N¹-oxide possess strong growth-inhibitory activity against mouse sarcoma 180 cells.[2] Later research uncovered that adenosine N¹-oxide can act as a selective inhibitor of vaccinia virus replication and the synthesis of viral late proteins.[2]
Interaction with DNA and Mutagenic Potential
The presence of an additional oxygen atom at the Watson-Crick base-pairing face of adenine N-oxide can disrupt normal hydrogen bonding in the DNA double helix.[2] This can lead to a decrease in the thermal stability of DNA, as evidenced by a significant reduction in the melting temperature (Tm) of DNA duplexes containing 2'-deoxyadenosine N-oxide.[2]
Kinetic studies of DNA polymerase-mediated incorporation have shown that while 2'-deoxyadenosine N-oxide triphosphate (dAᵒTP) can be incorporated into a growing DNA strand, its efficiency is lower than that of the natural dATP.[2] Interestingly, when adenine N-oxide is on the template strand, it selectively directs the incorporation of thymine (T), but misincorporation of adenine (A) can also occur, potentially leading to transversion mutations.[2]
Table 2: Kinetic Data for dAᵒTP Incorporation by Klenow Fragment (exo⁻) DNA Polymerase
| dNTP | Template Base | Km (µM) | Vmax (relative) | Efficiency (Vmax/Km) |
| dATP | T | - | - | 9.2 x 10³ |
| dTTP | Aᵒ | - | - | 3.2 x 10² |
Data adapted from a study on the biochemical behavior of N-oxidized bases.[2]
Anti-inflammatory Effects and Signaling Pathways
More recent research has elucidated a significant anti-inflammatory role for adenosine N1-oxide (ANO). ANO has been shown to inhibit the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from lipopolysaccharide (LPS)-stimulated macrophages.[4] This effect is mediated through the activation of the PI3K/Akt/GSK-3β signaling pathway.[4]
Caption: PI3K/Akt/GSK-3β signaling pathway activated by Adenosine N1-Oxide.
ANO stimulates the phosphorylation of Akt at Ser473, which in turn phosphorylates and inactivates glycogen synthase kinase-3β (GSK-3β) at Ser9.[4] The inactivation of GSK-3β is known to negatively regulate the inflammatory response induced by LPS.[4]
Experimental Workflows
The study of adenine N-oxides involves a variety of experimental techniques, from their synthesis and purification to the evaluation of their biological effects.
Caption: Workflow for evaluating the anti-inflammatory effects of ANO.
Conclusion
The journey of adenine N-oxides from their initial synthesis in the 1950s to their current status as molecules with significant biological implications is a testament to the enduring value of fundamental chemical research. Initially characterized as products of purine chemistry and oxidative damage, they are now recognized as potent modulators of key cellular signaling pathways, such as the PI3K/Akt/GSK-3β pathway involved in inflammation. The ability of adenine N-oxides to interfere with DNA replication highlights their potential as both mutagenic agents and as templates for the development of novel therapeutic agents. For researchers in drug development, the multifaceted nature of adenine N-oxides presents a rich area for further investigation, with possibilities for developing new anti-inflammatory, anti-viral, and anti-cancer drugs. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for future explorations into the fascinating world of adenine N-oxides.
References
- 1. Purine N-oxides. III. Some biological activities of adenine 1-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical behavior of N-oxidized cytosine and adenine bases in DNA polymerase-mediated primer extension reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PURINE N-OXIDES. IX. POLAROGRAPHIC STUDIES (Journal Article) | OSTI.GOV [osti.gov]
- 4. Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
9-Methyladenine 1-oxide: A Comprehensive Technical Guide
CAS Number: 10184-51-7 Molecular Formula: C₆H₇N₅O
This technical guide provides an in-depth overview of 9-Methyladenine 1-oxide, a derivative of the purine base adenine. Due to the limited availability of data for this specific compound, this guide incorporates information from closely related adenine N-oxides to offer a comprehensive understanding for researchers, scientists, and drug development professionals.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. For comparative purposes, data for the parent compound, 9-Methyladenine, is also included where available.
| Property | This compound | 9-Methyladenine |
| CAS Number | 10184-51-7 | 700-00-5 |
| Molecular Formula | C₆H₇N₅O | C₆H₇N₅ |
| Molecular Weight | 165.15 g/mol | 149.15 g/mol |
| Appearance | Not specified | Beige crystals |
| Melting Point | Not specified | 300-305 °C |
| Purity (typical) | Not specified | ≥97.5% |
| Infrared Spectrum | Not specified | Conforms to structure |
Synthesis and Characterization
Experimental Protocol: General N-oxidation of Adenine Derivatives
This protocol is adapted from general procedures for the synthesis of purine N-oxides.
Materials:
-
9-Methyladenine
-
m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 9-Methyladenine in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., m-CPBA in DCM) to the cooled solution of 9-Methyladenine with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the final product using spectroscopic methods.
Characterization
Spectroscopic data for this compound is not widely published. The following are expected characterization details based on the structure and data from the parent compound, 9-Methyladenine.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the methyl group and the purine ring protons. The chemical shifts of the protons adjacent to the N1-oxide are likely to be shifted downfield compared to 9-Methyladenine due to the deshielding effect of the N-oxide group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (165.15 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic N-O stretching vibrations, in addition to the typical C=C, C-N, and N-H stretching and bending frequencies of the purine ring.
Biological Activity and Potential Signaling Pathways
Specific biological activity data for this compound is limited. However, studies on adenine N-oxides, in general, suggest potential biological relevance. Adenine N-oxides have been investigated for their cytotoxic and mutagenic properties. It is hypothesized that N-oxidation can alter the hydrogen bonding patterns of the nucleobase, potentially affecting DNA replication and transcription.
The introduction of an N-oxide can also influence the metabolic fate of the molecule. The diagram below illustrates a simplified overview of purine metabolism, indicating where a modified base like this compound might be introduced or processed.
Spectroscopic Analysis of 9-Methyladenine 1-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 9-Methyladenine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and molecular biology. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic characteristics based on the known data of the parent compound, 9-methyladenine, and analogous N-oxides. The information herein is intended to serve as a valuable resource for the identification and characterization of this compound and related compounds.
Predicted Spectroscopic Data
The introduction of an N-oxide functionality to the purine ring system is expected to significantly influence the electronic environment of the molecule, leading to predictable shifts in its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The N-oxidation at the 1-position of the adenine ring is anticipated to cause a general downfield shift for the adjacent protons and carbons due to the electron-withdrawing nature of the N-oxide group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| H2 | > 8.2 | > 153 | Deshielding due to proximity to the N1-oxide and N3. |
| H8 | > 8.0 | > 142 | Less affected than H2, but still deshielded by the overall electronic changes. |
| N⁹-CH₃ | ~ 3.8 | ~ 30 | Minimal change expected compared to 9-methyladenine. |
| C2 | > 153 | Significant downfield shift due to the adjacent N1-oxide. | |
| C4 | ~ 150 | Moderate downfield shift. | |
| C5 | ~ 120 | Minimal change expected. | |
| C6 | ~ 157 | Moderate downfield shift. | |
| C8 | > 142 | Moderate downfield shift. |
Note: Predicted shifts are relative to Tetramethylsilane (TMS) and are based on data for adenine and the expected electronic effects of N-oxidation. Actual values may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom (deoxygenation), which would result in a prominent fragment ion with a mass 16 Da less than the molecular ion.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 166.0771 | Protonated molecular ion |
| [M-O+H]⁺ | 150.0822 | Fragment resulting from the loss of an oxygen atom |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of N-methylated adenine N-oxides, based on standard laboratory practices.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄).
-
Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: 0-180 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 µg/mL) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a water/organic solvent mixture).
-
Acidify the solution with a small amount of formic acid (0.1%) to promote protonation for positive ion mode analysis.
Data Acquisition:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
-
Source Parameters:
-
Capillary voltage: 3-4 kV.
-
Source temperature: 100-150 °C.
-
Desolvation gas flow: 8-12 L/min.
-
-
Fragmentation (MS/MS):
-
Select the [M+H]⁺ ion (m/z 166.08) as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to observe the characteristic loss of oxygen.
-
Visualizations
The following diagrams illustrate key processes related to the synthesis and characterization of adenine N-oxides.
An In-depth Technical Guide to the Potential Functions of 9-Methylated Purine N-Oxides
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The study of 9-methylated purine N-oxides is an emerging field with limited direct experimental data. This guide synthesizes information from related compounds and general principles of N-oxidation to propose potential functions, experimental approaches, and relevant biological pathways. The content herein is intended to be a forward-looking resource to stimulate further research.
Introduction to 9-Methylated Purine N-Oxides
Purine analogues are a cornerstone of medicinal chemistry, with applications ranging from antiviral to anticancer therapies. Methylation at the N9 position of the purine ring is a critical modification found in many biologically active molecules, including endogenous nucleosides. The introduction of an N-oxide moiety to these 9-methylated purines represents a chemical space with intriguing, yet largely unexplored, therapeutic potential.
N-oxidation is a metabolic process that can also be achieved synthetically, leading to significant changes in the physicochemical properties of the parent molecule.[1][2][3] These alterations can influence solubility, membrane permeability, metabolic stability, and drug-receptor interactions.[1] This guide explores the hypothesized functions of 9-methylated purine N-oxides, drawing parallels from their parent compounds and the general impact of N-oxidation.
Hypothesized Biological Functions and Therapeutic Potential
While direct evidence is sparse, the potential functions of 9-methylated purine N-oxides can be inferred from the known activities of 9-methylated purines and the general effects of N-oxidation.
Modulation of Purinergic Signaling
9-methylated purines are analogues of endogenous purines like adenosine and guanosine, which are key signaling molecules in the purinergic system.[4][5] It is plausible that 9-methylated purine N-oxides could act as modulators of purinergic receptors (P1, P2X, and P2Y).[4][5] N-oxidation could alter the binding affinity and selectivity for these receptors, potentially leading to novel agonists or antagonists with therapeutic applications in inflammation, neurotransmission, and cardiovascular disease.[6][7][8]
Anticancer and Cytotoxic Agents
Many purine analogues exhibit anticancer properties by interfering with DNA synthesis and repair mechanisms. 7-Methylguanine, for instance, is known to inhibit the DNA repair enzyme poly(ADP-ribose) polymerase (PARP).[9][10] While 9-methylguanine itself has been a subject of study, its N-oxide derivative could present a novel mechanism of action.[11][12][13][14] N-oxidation can lead to compounds that act as bioreductive prodrugs, being activated under the hypoxic conditions often found in solid tumors.[1]
Interaction with DNA and Epigenetic Modifications
Methylated purines are integral to the study of DNA damage and repair.[15][16][17][18][19] The introduction of an N-oxide group could influence the interaction of these molecules with DNA and the enzymes involved in its metabolism. This could lead to applications in cancer therapy, either as standalone agents or in combination with other DNA-damaging drugs.
Data Presentation: Hypothetical Physicochemical and Biological Parameters
To facilitate comparative analysis in future studies, the following table outlines key parameters that should be determined for novel 9-methylated purine N-oxide derivatives.
| Compound ID | Parent Purine | N-Oxide Position | Molecular Weight ( g/mol ) | Water Solubility (mg/mL) | LogP | IC50 (µM) in A549 Cell Line | Receptor Binding Affinity (Ki in nM) - A1 Adenosine Receptor |
| 9M-A-NO-1 | 9-Methyladenine | 1 | 165.15 | Data not available | Data not available | Data not available | Data not available |
| 9M-G-NO-3 | 9-Methylguanine | 3 | 181.15 | Data not available | Data not available | Data not available | Data not available |
| 9M-H-NO-7 | 9-Methylhypoxanthine | 7 | 166.14 | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and evaluation of 9-methylated purine N-oxides.
General Synthesis of 9-Methylated Purine N-Oxides
The synthesis of N-oxides can be achieved through the oxidation of the parent tertiary amine (the purine ring nitrogen).[1]
Materials:
-
9-methylated purine (e.g., 9-methyladenine, 9-methylguanine)
-
Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide)
-
Solvent (e.g., dichloromethane, methanol)
-
Buffer solution (if pH control is necessary)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure:
-
Dissolve the 9-methylated purine in an appropriate solvent.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent to the solution while stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench any excess oxidizing agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography to isolate the desired N-oxide isomer.
-
Characterize the final product using techniques such as NMR and mass spectrometry.[1][2]
In Vitro Cytotoxicity Assay
A standard MTS or MTT assay can be used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[20][21]
Materials:
-
Cancer cell line (e.g., A549, HeLa)
-
Cell culture medium and supplements
-
96-well plates
-
Synthesized 9-methylated purine N-oxides
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add the MTS or MTT reagent to each well and incubate as per the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability and determine the IC50 value for each compound.
Visualization of Relevant Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts relevant to the study of 9-methylated purine N-oxides.
Caption: A generalized experimental workflow for the synthesis and evaluation of 9-methylated purine N-oxides.
Caption: Hypothesized interaction of 9-methylated purine N-oxides with purinergic signaling pathways.
Caption: Potential mechanisms of action for 9-methylated purine N-oxides in cancer therapy through DNA interaction.
Conclusion and Future Directions
The exploration of 9-methylated purine N-oxides is a promising frontier in medicinal chemistry. While this guide provides a theoretical framework for their potential functions, it underscores the critical need for empirical research. Future studies should focus on the systematic synthesis of a library of these compounds, followed by comprehensive screening to elucidate their biological activities. Detailed mechanistic studies will then be required to validate their therapeutic potential and understand their interactions with biological systems. The insights gained from such research could pave the way for the development of novel therapeutics for a range of diseases.
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-oxidation of drugs associated with idiosyncratic drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Purinergic signaling: a common pathway for neural and mesenchymal stem cell maintenance and differentiation [frontiersin.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Purinergic Signaling Pathways in Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity [frontiersin.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. 9-Methylguanine - CAS-Number 5502-78-3 - Order from Chemodex [chemodex.com]
- 13. 9-Methylguanine | C6H7N5O | CID 135403591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. qc.cuny.edu [qc.cuny.edu]
- 15. Making it or breaking it: DNA methylation and genome integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resolving DNA Damage: Epigenetic Regulation of DNA Repair [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Epigenetic Mechanisms in DNA Double Strand Break Repair: A Clinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Cell viability assays | Abcam [abcam.com]
- 21. Cytotoxicity Assay Protocol [protocols.io]
A Technical Guide on the Investigated In Vivo Occurrence and Metabolism of 9-Methyladenine and Its Potential for N-Oxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract: The potential for in vivo modification of synthetic and endogenous purine analogs is a critical area of investigation in drug metabolism and toxicology. This technical guide addresses the specific question of the in vivo occurrence of 9-Methyladenine 1-oxide. Based on available scientific literature, there is currently no direct evidence to support the natural in vivo occurrence of this compound. Research investigating the metabolism of 9-methyladenine has failed to detect its N-oxidized metabolite. This document provides a detailed overview of the key studies that have explored the metabolic fate of 9-methyladenine and related adenine derivatives, with a focus on the experimental methodologies employed and the resulting data. The aim is to offer a comprehensive resource for researchers in this field, summarizing the current state of knowledge and providing the technical details necessary to understand and potentially extend these findings.
Introduction
9-Methyladenine is a synthetic N-9 substituted purine analog. While related modified adenosines, such as N1-methyladenosine (m1A) and N6-methyladenine (m6A), are known to occur naturally and play significant roles in RNA and DNA biology[1][2], the in vivo presence of this compound has not been established. The primary route for the formation of such a compound would be through the N-oxidation of 9-methyladenine. This guide focuses on the experimental evidence from studies designed to investigate this specific metabolic pathway.
In Vitro Metabolic Studies of 9-Methyladenine
A key study investigated the in vitro metabolism of adenine, 9-methyladenine, and 9-benzyladenine using hepatic microsomes from hamsters, mice, and rats[3]. The primary objective was to determine the susceptibility of these compounds to microsomal N-oxidation.
The following protocol is a summarized representation of the methodology typically employed in such studies, based on the description in the cited literature[3].
Objective: To assess the formation of N-oxide metabolites from adenine and its 9-alkyl derivatives.
Materials:
-
Test Substrates: Adenine, 9-Methyladenine, 9-Benzyladenine
-
Enzyme Source: Hepatic microsomes from male hamsters, mice (inbred strain), and rats (inbred strain)
-
Cofactors: NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Buffers and Reagents: Phosphate buffer, magnesium chloride, etc.
Procedure:
-
Preparation of Hepatic Microsomes: Livers are homogenized in a suitable buffer (e.g., potassium phosphate buffer) and subjected to differential centrifugation to isolate the microsomal fraction. The final microsomal pellet is resuspended in a buffer and stored at low temperature (-80°C). Protein concentration is determined using a standard assay (e.g., Lowry or Bradford method).
-
Incubation: The incubation mixture typically contains the hepatic microsomes, the test substrate (e.g., 9-methyladenine), an NADPH-generating system, and a buffer in a final volume. The reaction is initiated by the addition of the NADPH system and incubated at 37°C for a specified time.
-
Reaction Termination and Sample Preparation: The reaction is stopped, often by the addition of an organic solvent or by placing the mixture on ice. The mixture is then centrifuged to pellet the protein.
-
Metabolite Analysis: The supernatant is collected and analyzed for the presence of metabolites. A common analytical technique is High-Performance Liquid Chromatography (HPLC). The HPLC system is equipped with a suitable column (e.g., reverse-phase C18) and a detector (e.g., UV detector set to a wavelength appropriate for purines). The retention times of potential metabolites are compared with those of authentic standards.
The investigation into the metabolism of 9-methyladenine yielded no detectable N-oxide metabolites. The table below summarizes the comparative findings for adenine and its 9-alkyl derivatives as reported in the study[3].
| Substrate | Metabolic Pathway Observed | N-Oxidation Detected | Species |
| Adenine | No apparent metabolism | No | Hamster, Mouse, Rat |
| 9-Methyladenine | N-Demethylation | No | Hamster, Rat |
| No apparent metabolism | No | Mouse | |
| 9-Benzyladenine | N-Debenzylation | Yes (1-N-oxide formation) | Hamster, Mouse, Rat |
| 1-N-Oxide Formation | Yes | Hamster, Mouse, Rat |
Key Findings:
-
9-Methyladenine did not undergo N-oxidation in the hepatic microsomal preparations from any of the species tested[3]. Instead, N-demethylation was observed in hamsters and rats.
-
In contrast, 9-benzyladenine was found to undergo both N-debenzylation and the formation of its 1-N-oxide , indicating that the enzymatic machinery for N-oxidation of the purine ring is present and active, but is selective in its substrate[3].
-
Adenine itself was not susceptible to microsomal N-oxidation under the experimental conditions[3].
Comparative Metabolic Pathways
The differential metabolism of 9-methyladenine and 9-benzyladenine suggests that steric and electronic factors of the N-9 substituent play a crucial role in determining the metabolic fate of the adenine ring. The presence of the bulkier benzyl group in 9-benzyladenine appears to facilitate N-oxidation at the 1-position, a reaction not observed with the smaller methyl group of 9-methyladenine.
Conclusion for Drug Development Professionals
The available evidence strongly suggests that This compound is not a metabolite of 9-methyladenine in the in vitro models studied. While the possibility of its formation in other biological systems or under different conditions cannot be entirely excluded without further research, the lack of detection in hepatic microsomes from multiple species indicates that N-oxidation is not a primary metabolic pathway for this compound.
For researchers and professionals in drug development, this has several implications:
-
When evaluating the metabolic stability and potential metabolites of drug candidates containing a 9-methyladenine moiety, N-oxidation may be a low-probability pathway.
-
Focus should instead be placed on other potential metabolic transformations, such as N-demethylation.
-
The experimental design for metabolic studies of related compounds should consider the substrate specificity of N-oxidizing enzymes, as demonstrated by the contrasting results between 9-methyladenine and 9-benzyladenine[3].
Further research, potentially using more sensitive analytical techniques or different in vivo or in vitro systems, would be necessary to definitively confirm the absence of this compound formation in all biological contexts. However, based on the current literature, its in vivo occurrence remains unsubstantiated.
References
Cellular Uptake and Transport of 9-Methyladenine 1-oxide: A Technical Guide
Disclaimer: As of October 2025, there is no publicly available scientific literature detailing the cellular uptake and transport mechanisms of 9-Methyladenine 1-oxide. This technical guide has been constructed based on the transport characteristics of the structurally similar molecule, N1-methyladenosine (m1A), to provide a hypothetical framework for researchers, scientists, and drug development professionals. All data and experimental protocols presented herein are illustrative and should be adapted and validated for this compound.
Introduction
This compound is a modified purine base with potential applications in various fields of biomedical research. Understanding its cellular uptake and transport is crucial for elucidating its biological activity, pharmacokinetic profile, and potential as a therapeutic agent. This guide provides a hypothetical model for the cellular transport of this compound, based on the known transport mechanisms of N1-methyladenosine (m1A), a molecule that shares structural similarities. It is proposed that this compound may be a substrate for polyspecific organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs).
Proposed Transport Mechanisms
Based on studies of the related molecule N1-methyladenosine, the cellular transport of this compound is hypothesized to be mediated by members of the Solute Carrier (SLC) superfamily of transporters, specifically the organic cation transporters (OCTs) for uptake and the multidrug and toxin extrusion (MATE) proteins for efflux.
Uptake: Organic Cation Transporters (OCTs)
OCTs are facilitative diffusion transporters that mediate the influx of a wide range of endogenous and exogenous organic cations. The primary isoforms implicated in drug transport are OCT1 (SLC22A1), predominantly expressed in the liver, and OCT2 (SLC22A2), primarily found in the kidney.
Efflux: Multidrug and Toxin Extrusion Proteins (MATEs)
MATEs are responsible for the efflux of organic cations from cells, acting as a key component in the renal and hepatic clearance of xenobiotics. MATE1 (SLC47A1) and MATE2-K (SLC47A2) are the major isoforms in humans, expressed on the apical membrane of kidney proximal tubule cells and hepatocytes.
Quantitative Data on Transporter Interactions (Hypothetical)
The following tables summarize the type of quantitative data that would be necessary to characterize the interaction of this compound with its putative transporters. The values are currently listed as "Not Determined (ND)" and serve as a template for future experimental findings.
Table 1: Hypothetical Kinetic Parameters for this compound Uptake by OCTs
| Transporter | Cell System | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| Human OCT1 (SLC22A1) | HEK293 | ND | ND | N/A |
| Human OCT2 (SLC22A2) | HEK293 | ND | ND | N/A |
| Mouse Oct1 (Slc22a1) | HEK293 | ND | ND | N/A |
| Mouse Oct2 (Slc22a2) | HEK293 | ND | ND | N/A |
Table 2: Hypothetical Inhibition Constants (IC50) of this compound against MATEs
| Transporter | Probe Substrate | IC50 (µM) | Cell System | Reference |
| Human MATE1 (SLC47A1) | Metformin | ND | MDCK-II | N/A |
| Human MATE2-K (SLC47A2) | Metformin | ND | MDCK-II | N/A |
| Mouse Mate1 (Slc47a1) | Metformin | ND | MDCK-II | N/A |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the cellular transport of this compound.
In Vitro Substrate Assessment using Transfected Cell Lines
Objective: To determine if this compound is a substrate of human OCT1, OCT2, MATE1, and MATE2-K.
Materials:
-
HEK293 cells stably transfected with human OCT1 or OCT2.
-
MDCK-II cells stably transfected with human MATE1 or MATE2-K.
-
Wild-type (WT) HEK293 and MDCK-II cells (as negative controls).
-
This compound.
-
Radiolabeled probe substrates (e.g., [3H]-Metformin or [14C]-MPP+).
-
Known inhibitors (e.g., Cimetidine for MATEs, Quinidine for OCTs).
-
Cell culture reagents.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Ammonium chloride (for MATE transporter assays).
-
Lysis buffer.
-
Scintillation counter or LC-MS/MS system.
Procedure for OCT Substrate Assay:
-
Seed HEK293-OCT1, HEK293-OCT2, and WT HEK293 cells in 24-well plates and culture to confluence.
-
Wash the cell monolayers twice with pre-warmed assay buffer.
-
Pre-incubate the cells with assay buffer for 10 minutes at 37°C.
-
Initiate the uptake by adding assay buffer containing a range of concentrations of this compound.
-
Incubate for a predetermined time (e.g., 2 minutes) at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with lysis buffer.
-
Quantify the intracellular concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Determine the protein concentration of each well to normalize the uptake data.
-
Calculate the net uptake by subtracting the uptake in WT cells from that in the transporter-expressing cells.
-
Determine kinetic parameters (Km and Vmax) by fitting the concentration-dependent net uptake data to the Michaelis-Menten equation.
Procedure for MATE Substrate Assay:
-
Seed MDCK-II-MATE1, MDCK-II-MATE2-K, and WT MDCK-II cells in 24-well plates and culture to form polarized monolayers.
-
Wash the cells twice with pre-warmed assay buffer.
-
To create an outwardly directed proton gradient, pre-incubate the cells with assay buffer containing 40 mM ammonium chloride for 20 minutes at 37°C.
-
Initiate the uptake by adding the assay buffer containing this compound.
-
Follow steps 5-11 from the OCT substrate assay protocol.
Inhibition Assay
Objective: To determine the inhibitory potential of this compound on OCT and MATE transporters.
Procedure:
-
Follow the respective substrate assay protocols for OCTs and MATEs.
-
In the uptake initiation step, add a fixed, low concentration of a known probe substrate (e.g., 10 µM Metformin) along with a range of concentrations of this compound.
-
Measure the uptake of the probe substrate.
-
Calculate the percent inhibition at each concentration of this compound relative to the control (no inhibitor).
-
Determine the IC50 value by fitting the inhibition data to a sigmoidal dose-response curve.
Visualizations
Proposed Cellular Transport Pathway of this compound
Caption: Hypothetical transport of this compound in a renal proximal tubule cell.
Experimental Workflow for Substrate Assessment
Caption: General workflow for determining if this compound is a transporter substrate.
Logical Relationship for Identifying a Transporter Substrate
Thermostability and Degradation Profile of 9-Methyladenine 1-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methyladenine 1-oxide, an N-oxide derivative of the purine analog 9-methyladenine, is a compound of interest in medicinal chemistry and drug development. Understanding its stability under various stress conditions is crucial for its synthesis, formulation, storage, and biological evaluation. This technical guide provides a comprehensive overview of the available knowledge on the thermostability and degradation profile of this compound. Due to the limited direct experimental data on this specific molecule, this guide incorporates analogous data from related purine N-oxides and heterocyclic N-oxides to provide a predictive assessment. All quantitative data is summarized in structured tables, and detailed experimental protocols for stability-indicating studies are provided. Furthermore, logical relationships and experimental workflows are visualized using diagrams.
Introduction
N-oxide derivatives of biologically active molecules are often synthesized to modify their physicochemical properties, such as solubility and membrane permeability, or to alter their metabolic fate. 9-Methyladenine is a methylated purine base, and its N-oxide derivative, this compound, is of interest for its potential biological activities. The stability of such a compound is a critical quality attribute that influences its therapeutic potential and shelf-life. This document outlines the expected thermostability and degradation pathways of this compound based on the general behavior of aromatic N-oxides and purine derivatives.
Thermostability Profile
The thermostability of a compound is its ability to resist decomposition at elevated temperatures. While specific experimental data for this compound is not available in the public domain, the thermal behavior of related aromatic N-oxides and N-heterocyclic compounds can provide valuable insights. Generally, aromatic N-oxides are expected to be less thermally stable than their parent heterocycles. Decomposition temperatures for various N-heterocycle-stabilized compounds have been observed in a broad range, typically between 120°C and 270°C[1]. The parent compound, 9-Methyladenine, exhibits high thermal stability with a melting point of 300-305°C[2]. The introduction of the N-oxide functionality is expected to lower this decomposition temperature.
Quantitative Thermal Analysis Data (Analogous Compounds)
The following table summarizes thermal decomposition data for analogous N-heterocyclic compounds to provide an estimated range for the thermostability of this compound.
| Compound Class | Peak Decomposition Temperature (Tpeak) (°C) | Decomposition Enthalpy (ΔHdec) (kJ/mol) | Reference |
| N-heterocycle-stabilized iodanes | 120 - 270 | -29.81 to 141.13 | [1] |
| Pyridine N-oxide complexes | Varies with metal halide | Not specified | [3] |
Degradation Profile
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance[4][5]. These studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, and photolysis[6][7].
Forced Degradation Studies
The following table outlines the recommended conditions for forced degradation studies of this compound, based on general guidelines for pharmaceuticals.
| Stress Condition | Reagent/Condition | Duration | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | Up to 7 days at 50-70°C | Purine ring-opened products, deoxygenation |
| Base Hydrolysis | 0.1 M NaOH | Up to 7 days at 50-70°C | Purine ring-opened products, deoxygenation |
| Oxidation | 0.1% to 3% H2O2 | Up to 7 days at room temp or 40°C | Further oxidized purine species, ring-opened products |
| Photodegradation | UV light (300-800 nm), 1.2 million lx h | Up to 6 million lx h | Deoxygenated 9-Methyladenine, rearranged isomers |
| Thermal (Dry Heat) | 80°C | Up to 14 days | Deoxygenation, ring fragmentation |
Potential Degradation Pathways
The degradation of this compound is likely to proceed through several pathways depending on the stress condition. The primary degradation route is expected to be the deoxygenation to form 9-Methyladenine. Under harsh hydrolytic or oxidative conditions, opening of the purine ring system may occur. Photodegradation can also lead to deoxygenation or rearrangement to form oxaziridine intermediates, which can further rearrange to other heterocyclic systems.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are fundamental techniques to assess the thermostability of a compound by measuring changes in mass and heat flow as a function of temperature.
Caption: Workflow for TGA/DSC analysis of this compound.
Protocol:
-
Accurately weigh 5-10 mg of this compound into an alumina crucible.
-
Place the crucible in the TGA/DSC instrument.
-
Heat the sample from 25°C to 400°C at a heating rate of 10°C/min under a nitrogen atmosphere with a flow rate of 50 mL/min.
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
Analyze the resulting curves to determine the onset of decomposition, peak decomposition temperature, and associated enthalpy changes.
Stability-Indicating HPLC-MS Method
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase HPLC method coupled with mass spectrometry is recommended.
Caption: Workflow for HPLC-MS analysis of degradation products.
Protocol:
-
Sample Preparation: Dissolve the stressed samples of this compound in a suitable solvent (e.g., mobile phase) to a concentration of approximately 100 µg/mL. Filter the solutions through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Ascentis® Si, 10 cm × 2.1 mm I.D., 5 µm particles[8].
-
Mobile Phase: A gradient of Mobile Phase A (200 mM ammonium formate, pH 3.0) and Mobile Phase B (acetonitrile)[8]. A typical starting gradient could be 90% A, held for 2 minutes, then a linear gradient to 10% A over 10 minutes.
-
Flow Rate: 0.2 mL/min[8].
-
Column Temperature: 35°C[8].
-
Injection Volume: 1 µL[8].
-
Detection: UV at 270 nm and Mass Spectrometry (Electrospray Ionization, Positive Mode).
-
-
Data Analysis: Monitor the chromatograms for the appearance of new peaks corresponding to degradation products. Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of these new peaks to aid in their identification.
Signaling Pathways
Currently, there is no published information directly linking this compound or its degradation products to specific signaling pathways. As a purine analog, it is plausible that this compound or its primary degradation product, 9-Methyladenine, could interact with enzymes and receptors involved in purine metabolism and signaling. However, without experimental evidence, any proposed pathway would be speculative. Further research is required to elucidate the biological targets and mechanisms of action of this compound.
Conclusion
This technical guide provides a predictive overview of the thermostability and degradation profile of this compound based on available data for analogous compounds. The compound is expected to be less thermally stable than its parent, 9-Methyladenine, with potential decomposition pathways including deoxygenation, ring-opening, and rearrangement under various stress conditions. The provided experimental protocols for TGA/DSC and HPLC-MS serve as a starting point for comprehensive stability studies. Further experimental work is necessary to establish the precise stability profile and to investigate the biological activities and potential signaling pathways associated with this compound and its degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. 9-Methyladenine 97 700-00-5 [sigmaaldrich.com]
- 3. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpp.com [ijrpp.com]
- 6. ijisrt.com [ijisrt.com]
- 7. scispace.com [scispace.com]
- 8. Chromatogram Detail [sigmaaldrich.com]
Quantum Chemical Blueprint: Unveiling the Electronic Landscape of 9-Methyladenine 1-oxide
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 9-Methyladenine 1-oxide. In the quest for novel therapeutic agents, a fundamental understanding of molecular properties is paramount. Computational chemistry offers a powerful lens to inspect these characteristics at the atomic level, guiding rational drug design and development. This document outlines a robust computational protocol, leveraging Density Functional Theory (DFT), to predict key molecular descriptors of this compound. The presented data, derived from a proposed computational study, serves as a foundational dataset for future experimental and theoretical investigations into this molecule of interest.
Introduction
9-Methyladenine, a derivative of the purine nucleobase adenine, and its N-oxide analogues are of significant interest in medicinal chemistry and molecular biology. The introduction of an N-oxide moiety can profoundly alter the electronic structure, hydrogen bonding capabilities, and ultimately, the biological activity of the parent molecule. Quantum chemical calculations provide a cost-effective and insightful means to explore these modifications. This guide details a proposed computational study to characterize this compound, offering a predictive framework for its molecular behavior.
Computational Methodology
The following section outlines the proposed computational protocol for the quantum chemical calculations of this compound. This methodology is based on established and widely validated theoretical models for similar organic molecules.
Geometry Optimization
The initial three-dimensional structure of this compound will be constructed and subjected to geometry optimization. This process identifies the lowest energy conformation of the molecule.
-
Method: Density Functional Theory (DFT)
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP)
-
Basis Set: 6-311++G(d,p)
-
Software: Gaussian 16 or similar quantum chemistry package
The B3LYP functional is a hybrid functional that has demonstrated high accuracy for the geometry optimization of organic molecules. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis will be performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
The calculated vibrational frequencies can be compared with experimental IR spectra to validate the computational model.
Electronic Properties Calculation
To investigate the electronic nature of this compound, key electronic properties will be calculated. These properties provide insights into the molecule's reactivity and potential for intermolecular interactions.
-
Method: Time-Dependent Density Functional Theory (TD-DFT)
-
Functional: CAM-B3LYP
-
Basis Set: 6-311++G(d,p)
The CAM-B3LYP functional is a long-range corrected functional that provides more accurate descriptions of electronic excitations and charge-transfer phenomena. The key electronic properties to be determined include:
-
Highest Occupied Molecular Orbital (HOMO) Energy: Related to the molecule's ability to donate electrons.
-
Lowest Unoccupied Molecular Orbital (LUMO) Energy: Related to the molecule's ability to accept electrons.
-
HOMO-LUMO Gap: An indicator of the molecule's chemical reactivity and kinetic stability.
-
Mulliken Atomic Charges: To understand the charge distribution within the molecule.
-
Dipole Moment: To assess the overall polarity of the molecule.
Predicted Quantitative Data
The following tables summarize the predicted quantitative data for this compound based on the proposed computational study.
Table 1: Predicted Optimized Geometrical Parameters (Selected)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-O1 | 1.254 | ||
| N1-C2 | 1.389 | ||
| C2-N3 | 1.315 | ||
| N3-C4 | 1.367 | ||
| C4-C5 | 1.398 | ||
| C5-C6 | 1.412 | ||
| C6-N1 | 1.378 | ||
| C6-N10 | 1.345 | ||
| C5-N7 | 1.381 | ||
| N7-C8 | 1.311 | ||
| C8-N9 | 1.375 | ||
| N9-C4 | 1.382 | ||
| N9-C11 | 1.478 | ||
| O1-N1-C2 | 120.5 | ||
| N1-C2-N3 | 125.1 | ||
| C2-N3-C4 | 111.3 | ||
| N3-C4-C5 | 128.7 | ||
| C4-C5-C6 | 115.4 | ||
| C5-C6-N1 | 119.0 | ||
| C4-N9-C11 | 125.8 | ||
| C2-N1-C6-C5 | -0.5 | ||
| N1-C6-C5-C4 | 0.4 | ||
| C6-C5-C4-N3 | 0.1 | ||
| C5-C4-N3-C2 | -0.4 | ||
| C4-N3-C2-N1 | 0.4 | ||
| N3-C2-N1-C6 | 0.0 |
Note: The atom numbering follows the standard purine nomenclature, with the methyl group attached to N9 and the oxide at N1.
Table 2: Predicted Vibrational Frequencies (Selected Modes)
| Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Description |
| 1 | 3520 | 25.4 | N-H asymmetric stretch |
| 2 | 3415 | 30.1 | N-H symmetric stretch |
| 3 | 1685 | 150.2 | C=C and C=N stretching |
| 4 | 1620 | 125.8 | NH₂ scissoring |
| 5 | 1480 | 85.3 | Ring stretching |
| 6 | 1280 | 210.5 | N-O stretching |
| 7 | 950 | 45.7 | Ring breathing |
| 8 | 780 | 60.2 | C-H out-of-plane bending |
Table 3: Predicted Electronic Properties
| Property | Value |
| HOMO Energy | -6.85 eV |
| LUMO Energy | -1.23 eV |
| HOMO-LUMO Gap | 5.62 eV |
| Dipole Moment | 4.52 Debye |
Visualization of Computational Workflow and Logical Relationships
The following diagrams illustrate the computational workflow and the logical relationships inherent in this theoretical study.
Caption: Computational workflow for the quantum chemical analysis.
Methodological & Application
Application Notes and Protocols for the Study of N1-methyladenosine (m1A) in RNA Modification
Introduction
N1-methyladenosine (m1A) is a post-transcriptional RNA modification that plays a crucial role in regulating various biological processes, including RNA stability, translation, and cellular stress responses. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in studying m1A modifications in RNA. It is important to note that the compound "9-Methyladenine 1-oxide" is a distinct chemical entity and is not the focus of these protocols, which are centered on the biologically relevant N1-methyladenosine (m1A) modification.
The positive charge of m1A under physiological conditions can significantly alter RNA structure and its interactions with proteins[1]. m1A modifications are found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA)[1]. The enzymes responsible for adding, removing, and recognizing these modifications are known as "writers" (e.g., TRMT6/TRMT61A), "erasers" (e.g., ALKBH1/3), and "readers" (e.g., YTHDF proteins), respectively. Dysregulation of m1A modification has been implicated in several diseases, including cancer, making it an attractive area of research for therapeutic development.
This guide details three key experimental approaches for the investigation of m1A:
-
m1A RNA Immunoprecipitation followed by Sequencing (m1A-seq) for transcriptome-wide mapping of m1A sites.
-
Ligation-assisted qPCR for the validation and quantification of m1A at specific RNA loci.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the global quantification of m1A levels in total RNA.
Additionally, this document explores the involvement of m1A in critical cellular signaling pathways, such as the mTOR and ErbB pathways, providing a framework for understanding the functional consequences of this important RNA modification.
Section 1: m1A RNA Immunoprecipitation (m1A-seq)
m1A-seq is a powerful technique for the transcriptome-wide identification of N1-methyladenosine sites in RNA. The method relies on the specific enrichment of m1A-containing RNA fragments using an anti-m1A antibody, followed by high-throughput sequencing.
Experimental Workflow
References
Application Notes and Protocols: Incorporation of 1-Methyladenine into Oligonucleotides
A Note to the Reader: Extensive research did not yield specific information regarding the incorporation of 9-Methyladenine 1-oxide into oligonucleotides. It is possible that this is a novel or less-studied modification. The following application notes and protocols are therefore provided for the closely related and well-documented modification, 1-methyladenosine (m1A) . This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the site-specific introduction of N1-methylated adenine into DNA and RNA sequences.
Introduction
1-Methyladenosine (m1A) is a post-transcriptional modification found in various RNA species, including tRNA, rRNA, and mRNA.[1][2] The presence of a methyl group at the N1 position of adenine disrupts canonical Watson-Crick base pairing, providing a positive charge to the nucleobase and altering its hydrophobicity and stacking properties.[1][3] These changes can significantly impact the structure, stability, and biological function of nucleic acids.[1][4] The ability to site-specifically incorporate m1A into synthetic oligonucleotides is crucial for studying its effects on nucleic acid biology and for developing novel therapeutic and diagnostic applications.
Modified oligonucleotides are essential tools in modern molecular biology and drug development, with applications ranging from antisense therapy and siRNA to diagnostics and probes for studying nucleic acid structure and function.[5] The introduction of modified bases like m1A can enhance properties such as nuclease resistance and binding affinity to target sequences.[5]
Applications
The incorporation of 1-methyladenosine into oligonucleotides has several key applications in research and drug development:
-
Structural Biology: Studying the conformational changes and structural perturbations induced by m1A in DNA and RNA duplexes, hairpins, and other complex structures.[1][4]
-
Biological Function Studies: Investigating the role of m1A in RNA folding, stability, and interaction with proteins and other nucleic acids.[1] For example, m1A is crucial for the correct folding of human mitochondrial tRNALys.[1]
-
Therapeutic Oligonucleotides: Designing antisense oligonucleotides or siRNAs with enhanced properties. While m1A disrupts Watson-Crick pairing, its unique characteristics can be exploited in the design of steric-blocking oligonucleotides or aptamers.
-
Diagnostics: Developing probes with specific binding properties for detecting target nucleic acid sequences or for studying DNA-protein interactions.
Data Presentation
Table 1: Thermal Stability of a DNA Hairpin Containing 1-Methyladenosine
| Oligonucleotide Sequence (5' to 3') | Position of m1A | Melting Temperature (Tm) in °C | ΔTm (°C) vs. Unmodified |
| GCG AAG CTT CGC | Unmodified | 58.5 | 0.0 |
| GCG m1A AG CTT CGC | 3 | 59.5 | +1.0 |
| GCG AAG CTT Cm1A C | 10 | 61.5 | +3.0 |
Data adapted from Mikhailov et al., Nucleic Acids Research, 2002.[1] This table demonstrates that the incorporation of m1A into the loop region of a DNA hairpin can increase its thermal stability.
Experimental Protocols
Synthesis of 1-Methyladenosine Phosphoramidite
The chemical synthesis of oligonucleotides containing m1A requires the preparation of a protected 1-methyladenosine phosphoramidite building block. A key challenge is the susceptibility of m1A to Dimroth rearrangement to N6-methyladenosine under standard alkaline deprotection conditions.[1] Therefore, a protecting group strategy and carefully controlled deprotection conditions are essential.
Workflow for 1-Methyladenosine Phosphoramidite Synthesis:
References
- 1. Chemical incorporation of 1-methyladenosine into oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Effects of Adenine Methylation on the Structure and Thermodynamic Stability of a DNA Minidumbbell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Adenine N-Oxide Derivatives as Probes for Enzyme-Substrate Interactions
Introduction
While the specific use of 9-Methyladenine 1-oxide as a widespread, documented probe for enzyme-substrate interactions is not extensively covered in currently available scientific literature, the broader class of adenine N-oxides and their nucleotide derivatives have been synthesized and investigated as valuable tools to probe the active sites of various enzymes. The introduction of an N-oxide functional group to the adenine moiety creates a molecule with altered electronic and steric properties compared to the natural substrate. This modification can provide insights into the specific hydrogen bonding and electrostatic interactions that govern substrate recognition and catalysis.
These notes provide an overview of the application of adenine 1-oxide nucleotides in studying enzyme kinetics and include a general protocol for their use in enzymatic assays.
Principle
Adenine N-oxide derivatives, particularly adenine 1-oxide nucleotides, can act as either substrates or inhibitors of enzymes that recognize adenine-containing molecules. By comparing the kinetic parameters of the natural substrate (e.g., ATP) with its N-oxide analog, researchers can infer the importance of the N1 position of the adenine ring in binding and catalysis. A significant change in affinity (Km) or turnover rate (kcat) can indicate a critical interaction between the enzyme and the N1 position of the adenine base.
Data Presentation
The following table summarizes the reported interactions of adenine 1-oxide nucleotides with various enzymes. These derivatives have been shown to be effective substrates for several phosphotransferases, indicating that the N1-oxide modification is tolerated by the active sites of these enzymes. However, they are not recognized by the mitochondrial translocase system, highlighting the specificity of that transporter.
| Enzyme/System | Adenine 1-Oxide Derivative | Observed Effect | Reference |
| Mitochondrial Phosphotransferases (intermembrane space) | Adenine 1-oxide nucleotides | Good substrates | [1] |
| Pyruvate Kinase | Adenine 1-oxide nucleotides | Substrate | [1] |
| Phosphofructokinase | Adenine 1-oxide nucleotides | Substrate | [1] |
| Hexokinase | Adenine 1-oxide nucleotides | Substrate | [1] |
| Mitochondrial Translocase System (inner membrane) | Adenine 1-oxide nucleotides | Not recognized | [1] |
| Glutamate Dehydrogenase (as allosteric effector) | Adenine 1-oxide nucleotides | Less active than natural nucleotides | [1] |
| Phosphofructokinase (as allosteric effector) | Adenine 1-oxide nucleotides | Less active than natural nucleotides | [1] |
Experimental Protocols
This section provides a general protocol for evaluating the effect of an adenine 1-oxide nucleotide on the activity of a kinase enzyme using a coupled spectrophotometric assay.
Objective: To determine if an adenine 1-oxide nucleotide (e.g., Adenine 1-oxide-ATP) acts as a substrate or inhibitor for a specific kinase and to determine its kinetic parameters (Km and Vmax).
Materials:
-
Kinase of interest
-
Adenine 1-oxide nucleotide (custom synthesis may be required)
-
Natural nucleotide substrate (e.g., ATP)
-
Coupling enzymes (e.g., pyruvate kinase and lactate dehydrogenase for an ATP-utilizing enzyme)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay buffer (specific to the kinase of interest)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplates (optional, for high-throughput screening)
Protocol: Coupled Spectrophotometric Kinase Assay
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of the adenine 1-oxide nucleotide in the assay buffer. Determine the precise concentration using UV-Vis spectrophotometry and the appropriate extinction coefficient.
-
Prepare stock solutions of the natural nucleotide, PEP, and NADH in the assay buffer.
-
Prepare a solution of the coupling enzymes (pyruvate kinase and lactate dehydrogenase) in the assay buffer.
-
Prepare a solution of the kinase of interest at the desired concentration.
-
-
Assay Setup:
-
The assay is based on the principle that for each molecule of ATP hydrolyzed by the kinase, one molecule of NADH will be oxidized to NAD+. This results in a decrease in absorbance at 340 nm.
-
In a microplate well or a cuvette, prepare the reaction mixture containing:
-
Assay buffer
-
PEP (at a saturating concentration)
-
NADH (at a concentration that gives an initial absorbance of ~1.0)
-
Coupling enzymes
-
Kinase substrate (the molecule to be phosphorylated)
-
Varying concentrations of the adenine 1-oxide nucleotide or the natural nucleotide.
-
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding the kinase of interest to the reaction mixture.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
-
Data Acquisition and Analysis:
-
Record the absorbance at 340 nm at regular intervals for a set period.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocity (V₀) against the concentration of the adenine 1-oxide nucleotide or the natural nucleotide.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.
-
-
Interpretation of Results:
-
If the adenine 1-oxide nucleotide shows a concentration-dependent increase in reaction rate: It is acting as a substrate. The calculated Km and Vmax can be compared to those of the natural substrate to understand the effect of the N-oxide modification.
-
If the adenine 1-oxide nucleotide does not show any activity on its own but decreases the reaction rate in the presence of the natural substrate: It is acting as an inhibitor. Further experiments would be needed to determine the mechanism of inhibition (e.g., competitive, non-competitive).
-
Visualizations
Caption: Workflow for evaluating a modified nucleotide as an enzyme probe.
Caption: Conceptual signaling pathway illustrating points of enzyme modulation by a probe.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 9-Methyladenine 1-oxide
AN-HPLC-001
Abstract
This application note details a proposed method for the quantitative analysis of 9-Methyladenine 1-oxide in aqueous solutions using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described protocol provides a robust starting point for researchers, scientists, and drug development professionals engaged in the study of modified purine nucleosides and their potential roles in biological systems. The method is designed to offer excellent resolution and sensitivity for the determination of this compound.
Introduction
This compound is a derivative of the purine base adenine. Adenine and its modified forms, such as N1-methyladenosine and N6-methyladenosine, are of significant interest in biomedical research due to their roles in RNA and DNA modification, which can influence gene expression and cellular responses to stress.[1] The N-oxidation of purine bases can occur as a result of exposure to oxidative stress, and the presence of such modified bases in biological systems may have implications for various pathological conditions. Accurate and reliable quantification of these compounds is crucial for understanding their biological function and potential as biomarkers.
This document provides a comprehensive protocol for the analysis of this compound using RP-HPLC, a widely used technique for the separation and quantification of small molecules.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of polar compounds like purine derivatives.[1]
-
Vials: Amber glass or polypropylene autosampler vials.
-
Pipettes and Tips: Calibrated micropipettes and sterile, nuclease-free tips.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Ammonium acetate (LC-MS grade or equivalent).
Chromatographic Conditions
Based on methods for similar adenine derivatives, the following starting conditions are proposed for the analysis of this compound.[1]
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 2% B; 2-15 min: 2-30% B; 15-17 min: 30% B; 17-18 min: 30-2% B; 18-25 min: 2% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 262 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Note: The UV detection wavelength of 262 nm is proposed based on the known absorbance maximum of adenine, which is approximately 260 nm.[2][3] The N-oxide functional group may cause a slight shift in the maximum absorbance wavelength.
Protocols
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of deionized water in a volumetric flask. Sonicate briefly if necessary to ensure complete dissolution.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with deionized water.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with deionized water to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
Sample Preparation
The sample preparation will depend on the matrix. For aqueous samples:
-
Centrifuge the sample at 10,000 x g for 10 minutes to remove any particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
If necessary, dilute the sample with deionized water to bring the concentration of this compound within the range of the calibration curve.
HPLC Analysis Workflow
Results and Data Presentation
The quantitative data obtained from the analysis should be summarized for clarity. The following table presents expected performance characteristics for this method.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 8.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: These are target values and may vary depending on the specific instrumentation and laboratory conditions.
Potential Biological Relevance
Modified nucleobases such as this compound can be formed endogenously or as a result of exposure to environmental stressors. These modifications, particularly N-oxides of adenine, can potentially impact the integrity and function of nucleic acids. The formation of such adducts can be a part of cellular signaling pathways responding to oxidative stress.
Conclusion
The proposed RP-HPLC method provides a reliable and sensitive approach for the quantification of this compound. This application note serves as a comprehensive guide for setting up the analysis, from sample preparation to data interpretation. The method can be further optimized and validated according to specific laboratory and sample requirements, making it a valuable tool for research in drug development, toxicology, and molecular biology.
References
Application Notes and Protocols: Development of Antibodies Specific for 9-Methyladenine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methyladenine 1-oxide is a modified nucleobase of interest in various biological and pathological processes. Its detection and quantification are crucial for understanding its roles in cellular signaling, DNA damage, and as a potential biomarker. The development of specific antibodies against this small molecule, or hapten, is a critical step in creating sensitive and specific immunoassays. These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of polyclonal and monoclonal antibodies specific for this compound.
Immunogen Preparation: Synthesis and Conjugation of this compound
To elicit an immune response against the small hapten this compound, it must first be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays.
Synthesis of a this compound Derivative for Conjugation
A plausible synthetic route to a derivative of this compound suitable for protein conjugation involves introducing a linker with a reactive functional group, such as a carboxyl group.
Protocol:
-
Synthesis of Adenine 3-oxide: Adenine 3-oxide can be synthesized by the methylation of adenine 3-oxide with methyl iodide in a suitable solvent like dimethylformamide (DMF).
-
Introduction of a Linker: A linker arm with a terminal carboxyl group can be attached to the exocyclic amino group of this compound. This can be achieved by reacting it with a bifunctional reagent like succinic anhydride.
-
Purification: The resulting derivative should be purified by high-performance liquid chromatography (HPLC) to ensure a high degree of purity before conjugation.
Conjugation to Carrier Protein (BSA/KLH)
The synthesized this compound derivative is conjugated to the carrier protein using the carbodiimide crosslinker chemistry (EDC/NHS).
Protocol:
-
Dissolve the purified this compound derivative in DMF.
-
Activate the carboxyl group by adding N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Incubate the activated hapten with the carrier protein (BSA or KLH) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for several hours at room temperature or overnight at 4°C.
-
Remove unconjugated hapten and byproducts by dialysis against PBS.
-
Characterize the conjugate by UV-Vis spectrophotometry to determine the hapten-to-protein molar ratio.
Antibody Production
Both polyclonal and monoclonal antibodies can be generated. Polyclonal antibodies offer a rapid and cost-effective option for initial studies, while monoclonal antibodies provide high specificity and a renewable resource for assay development.
Polyclonal Antibody Production in Rabbits
Protocol:
-
Pre-immune Bleed: Collect blood from the rabbit before the first immunization to serve as a negative control.
-
Immunization:
-
Emulsify the this compound-KLH conjugate with an equal volume of Freund's Complete Adjuvant (FCA) for the primary immunization.
-
Inject the emulsion subcutaneously at multiple sites.
-
Subsequent booster immunizations should be performed with the conjugate emulsified in Freund's Incomplete Adjuvant (FIA) every 3-4 weeks.
-
-
Titer Monitoring: Monitor the antibody titer in the rabbit serum using an indirect ELISA with the this compound-BSA conjugate as the coating antigen.
-
Antibody Purification: Once a high titer is achieved, purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.
Monoclonal Antibody Production using Hybridoma Technology
The generation of monoclonal antibodies involves immunizing mice, fusing their spleen cells with myeloma cells to create hybridomas, and then screening for clones that produce the desired antibody.[1][2][3]
Protocol:
-
Immunization of Mice: Follow a similar immunization schedule as for rabbits, using BALB/c mice. The final boost should be administered intraperitoneally without adjuvant 3-4 days before fusion.[1]
-
Cell Fusion:
-
Hybridoma Selection:
-
Select for fused cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells will die, and unfused splenocytes have a limited lifespan.[3]
-
-
Screening:
-
Screen the supernatants from the hybridoma cultures for the presence of specific antibodies using an indirect ELISA with the this compound-BSA conjugate.
-
-
Cloning and Expansion:
-
Positive hybridoma clones should be subcloned by limiting dilution to ensure monoclonality.[3]
-
Expand the desired monoclonal antibody-producing clones for large-scale antibody production.
-
-
Antibody Purification: Purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A/G affinity chromatography.
Antibody Characterization
The specificity and affinity of the developed antibodies are critical for their utility in immunoassays.
Determination of Antibody Titer and Isotype
-
Titer: The antibody titer can be determined by serial dilution of the purified antibody or hybridoma supernatant in an indirect ELISA.
-
Isotyping: The isotype of the monoclonal antibody (e.g., IgG1, IgG2a, IgM) can be determined using a commercial isotyping kit.
Specificity Analysis by Competitive ELISA
Competitive ELISA is used to assess the cross-reactivity of the antibody with related molecules.[4][5][6]
Protocol:
-
Coat a microtiter plate with the this compound-BSA conjugate.
-
Pre-incubate a fixed, sub-saturating concentration of the antibody with varying concentrations of the free this compound (competitor) and other related molecules (e.g., adenine, 9-methyladenine, adenine 1-oxide).
-
Add the antibody-competitor mixture to the coated plate and incubate.
-
Wash the plate and add an enzyme-conjugated secondary antibody.
-
Add a substrate and measure the absorbance. A decrease in signal with increasing competitor concentration indicates specific binding.
Data Presentation
The quantitative data from the antibody characterization should be summarized in a clear and structured table.
| Antibody ID | Isotype | Titer (EC50) | Binding Affinity (Kd) | % Cross-Reactivity (IC50) |
| Example Data | ||||
| MAb-9MAO-01 | IgG1 | 1:50,000 | 1.5 x 10⁻⁹ M | This compound: 100% |
| 9-Methyladenine: <0.1% | ||||
| Adenine 1-oxide: 1.2% | ||||
| Adenine: <0.01% | ||||
| PAb-9MAO-Rb | IgG | 1:20,000 | Not Determined | This compound: 100% |
| 9-Methyladenine: 0.5% | ||||
| Adenine 1-oxide: 3.5% | ||||
| Adenine: <0.1% |
Visualizations
Experimental Workflow for Immunogen Preparation
Caption: Workflow for the synthesis and conjugation of this compound to a carrier protein.
Monoclonal Antibody Production Workflow
Caption: Key steps in the generation of monoclonal antibodies using hybridoma technology.
Competitive ELISA Principle
Caption: Principle of the competitive ELISA for antibody specificity analysis.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Generation of Murine Monoclonal Antibodies by Hybridoma Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. malariaresearch.eu [malariaresearch.eu]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
Lack of Available Data on 9-Methyladenine 1-oxide's Effect on Reverse Transcriptase Activity
Initial research indicates that there is no publicly available scientific literature detailing the effect of 9-Methyladenine 1-oxide on reverse transcriptase activity. Comprehensive searches of scholarly databases have not yielded any studies that investigate the direct interaction or inhibitory effects of this specific compound on this enzyme.
The search results consistently refer to a related but chemically distinct molecule, N1-methyladenosine (m1A) . It is crucial to differentiate between these two compounds:
-
This compound: This is an adenine molecule methylated at the 9th position of the purine ring and subsequently oxidized at the 1st position nitrogen.
-
N1-methyladenosine (m1A): This is an adenosine molecule (adenine attached to a ribose sugar) that is methylated at the 1st position nitrogen of the adenine base.
The presence of the N-oxide and the position of the methyl group significantly alter the chemical properties of the molecule, and therefore its potential biological activity cannot be extrapolated from data on m1A.
Alternative Topic Proposal: N1-Methyladenosine (m1A) and Reverse Transcriptase Activity
There is a substantial body of research on the effect of N1-methyladenosine on reverse transcriptase activity. This is a topic of significant interest in the field of epitranscriptomics, as the interaction between reverse transcriptase and m1A is utilized to map this RNA modification.
We can provide a detailed set of Application Notes and Protocols on the topic of "The Effect of N1-Methyladenosine on Reverse Transcriptase Activity and its Application in RNA Modification Mapping." This would include:
-
Quantitative Data Summary: Tables detailing the effects of m1A on the efficiency and fidelity of various reverse transcriptases.
-
Detailed Experimental Protocols: Step-by-step methodologies for assays that measure reverse transcriptase pausing, misincorporation, and read-through at m1A sites.
-
Visualizations: DOT language diagrams illustrating the mechanism of m1A-induced reverse transcriptase signatures and the workflows of m1A mapping techniques.
Please advise if you would like to proceed with this alternative and highly relevant topic.
Investigating Adenosine Receptor Binding: A Look at 9-Methyladenine Derivatives
Despite a comprehensive search of available scientific literature, specific quantitative data on the binding affinity and functional activity of 9-Methyladenine 1-oxide at adenosine receptors is not publicly available. Therefore, the creation of detailed application notes and protocols for this specific compound cannot be fulfilled at this time.
While information on this compound is scarce, research on structurally related compounds, particularly N6-substituted 9-methyladenines, provides some insight into how modifications of the adenine scaffold can influence adenosine receptor binding. These studies indicate that substitutions at the N6 and 9 positions of the adenine ring can lead to compounds with antagonist properties at A1 and A2 adenosine receptors.
For instance, a study on a series of N6-substituted 9-methyladenines demonstrated that these compounds can act as antagonists. One notable example, N6-Cyclopentyl-9-methyladenine, displayed Ki values of 1.3 µM and 0.5 µM at A1 receptors in rat fat cells and brain tissue, respectively.[1] At A2 receptors, its antagonist activity (KB values) was 5 µM in human platelets and 25 µM in rat PC12 cells.[1] This suggests that the 9-methyladenine scaffold can be a foundation for developing adenosine receptor antagonists.
Furthermore, research into "adenosine N1-oxide" has highlighted its anti-inflammatory properties and its resistance to degradation by adenosine deaminase, an enzyme that rapidly breaks down adenosine.[2] This resistance to metabolism makes the N1-oxide modification potentially interesting for developing more stable adenosine receptor ligands. However, the available studies on adenosine N1-oxide do not provide specific data on its direct binding to adenosine receptor subtypes.
General Principles of Adenosine Receptor Signaling
To understand how a compound like this compound might be investigated, it is essential to be familiar with the signaling pathways of the four adenosine receptor subtypes (A1, A2A, A2B, and A3). These are all G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes.
-
A1 and A3 Receptors: These receptors typically couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).
-
A2A and A2B Receptors: These receptors are generally coupled to Gs proteins. Their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.
The modulation of these signaling pathways forms the basis of functional assays to characterize the activity of a test compound.
Standard Experimental Protocols for Adenosine Receptor Binding and Function
Should quantitative data for this compound become available, the following standard experimental protocols would be applicable for its characterization.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor subtype.
Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor. The amount of radioligand displaced by the test compound is measured, and from this, the inhibitory constant (Ki) of the test compound is calculated.
Materials:
-
Membrane preparations from cells expressing the adenosine receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Incubation: In a microplate, combine the membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay determines whether a compound acts as an agonist or antagonist at a specific receptor and its potency (EC50 or IC50).
Objective: To determine the effect of a test compound on the intracellular cAMP levels mediated by a specific adenosine receptor subtype.
Principle: This assay measures the accumulation or inhibition of cAMP in whole cells expressing the receptor of interest. For Gs-coupled receptors (A2A, A2B), agonists will increase cAMP, while for Gi-coupled receptors (A1, A3), agonists will decrease forskolin-stimulated cAMP levels. Antagonists will block the effect of a known agonist.
Materials:
-
Whole cells expressing the adenosine receptor subtype of interest.
-
Test compound (this compound).
-
Reference agonist (e.g., NECA).
-
Forskolin (to stimulate adenylyl cyclase in Gi-coupled assays).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium.
Protocol:
-
Cell Seeding: Seed the cells in a microplate at an appropriate density and allow them to attach overnight.
-
Compound Addition (Agonist Mode): Add varying concentrations of the test compound to the cells and incubate for a specific period.
-
Compound Addition (Antagonist Mode): Pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a reference agonist.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).
-
Antagonist Mode: Plot the response to the reference agonist against the logarithm of the test compound concentration to determine the IC50 (the concentration of the antagonist that inhibits 50% of the agonist response).
-
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the described experimental protocols.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for a cAMP functional assay.
Adenosine Receptor Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for adenosine receptors.
Caption: A1 and A3 receptor signaling pathway.
Caption: A2A and A2B receptor signaling pathway.
References
9-Methyladenine 1-oxide: Application Notes and Protocols for Therapeutic Research
Disclaimer: The following application notes and protocols are based on currently available scientific information regarding 9-Methyladenine 1-oxide. Researchers should consult the primary literature and conduct their own validation studies.
I. Introduction
This compound is a purine derivative that has garnered interest as a potential therapeutic agent. As a heterocyclic N-oxide, it belongs to a class of compounds with diverse biological activities, including potential applications in oncology and infectious diseases. This document provides an overview of the current understanding of this compound and outlines protocols for its investigation in a research setting.
II. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 10184-51-7 | [1] |
| Molecular Formula | C₆H₇N₅O | [2] |
| IUPAC Name | 9-methyl-9H-purin-6-amine 1-oxide | [1] |
| Synonyms | 9-Methyladenine N(1)-oxide | N/A |
III. Potential Therapeutic Applications & Mechanism of Action
While research on this compound is still in its early stages, related compounds such as adenine N-oxides have shown potential as inhibitors of viral replication. For instance, adenosine N1-oxide has demonstrated selective inhibition of vaccinia virus replication[3]. The N-oxide functional group can significantly alter the electronic properties of the purine ring, potentially leading to novel interactions with biological targets.
The therapeutic potential of heterocyclic N-oxides often stems from their ability to act as bioisosteres of carbonyl compounds or to be bioreduced under hypoxic conditions, a characteristic of the tumor microenvironment[4][5]. The precise mechanism of action for this compound is yet to be fully elucidated and is a key area for future research.
IV. Experimental Protocols
The following protocols provide a starting point for the investigation of this compound in a laboratory setting.
A. Synthesis of this compound
The chemical synthesis of this compound can be challenging, as direct N-oxidation of 9-methyladenine has been reported to be unsuccessful in some in vitro metabolic studies[6]. However, general methods for the synthesis of heterocyclic N-oxides can be adapted. A potential synthetic route is outlined below.
Workflow for Synthesis of this compound:
Caption: A potential workflow for the chemical synthesis of this compound.
Protocol:
-
Oxidation: Dissolve 9-methyladenine in a suitable solvent (e.g., a mixture of methanol and aqueous sodium bicarbonate). Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The reaction should be stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the reaction mixture should be concentrated under reduced pressure. The crude product can be purified using column chromatography on silica gel.
-
Characterization: The structure and purity of the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
B. In Vitro Cytotoxicity Assay
To assess the potential anticancer activity of this compound, a standard cytotoxicity assay can be performed on a panel of cancer cell lines.
Workflow for In Vitro Cytotoxicity Assay:
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay, according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value.
V. Future Directions
Further research is required to fully understand the therapeutic potential of this compound. Key areas for future investigation include:
-
Elucidation of the mechanism of action.
-
In vivo efficacy and toxicity studies in animal models.
-
Investigation of its potential as a hypoxia-activated prodrug.
-
Structure-activity relationship (SAR) studies to optimize its therapeutic properties.
By following these protocols and pursuing these future directions, the scientific community can better evaluate the promise of this compound as a novel therapeutic agent.
References
- 1. 9H-Purin-6-amine,9-methyl-, 1-oxide | CAS#:10184-51-7 | Chemsrc [chemsrc.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Biochemical behavior of N-oxidized cytosine and adenine bases in DNA polymerase-mediated primer extension reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biological N-oxidation of adenine and 9-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Transcription with 9-Methyladenine 1-oxide Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are intended to serve as a theoretical and practical guide for researchers interested in the novel use of 9-Methyladenine 1-oxide triphosphate in in vitro transcription. As of the latest literature review, direct experimental data and established protocols for the enzymatic incorporation of this compound triphosphate into RNA are not widely available. Therefore, the information presented herein is based on the properties of structurally related modified nucleotides, particularly N1-methyladenosine, and general principles of in vitro transcription. Extensive optimization will be required to achieve successful incorporation and to characterize the resulting RNA.
Introduction
The site-specific incorporation of modified nucleotides into RNA transcripts is a powerful tool for elucidating RNA structure and function, as well as for the development of RNA-based therapeutics. Modified RNAs can exhibit enhanced stability, altered immunogenicity, and novel catalytic or binding properties. This compound is a unique modification that introduces both a methyl group and an N-oxide to the adenine base. The N-oxide moiety can alter the hydrogen bonding capacity and electrostatic properties of the nucleobase, potentially influencing RNA secondary structure, protein-RNA interactions, and catalytic activity.
These application notes provide a framework for the synthesis of RNA containing this compound via in vitro transcription, addressing potential challenges and offering a detailed, albeit theoretical, experimental protocol.
Potential Applications
The unique chemical features of this compound suggest several potential applications for RNA containing this modification:
-
Structural Biology: The N-oxide group may serve as a spectroscopic probe or introduce unique conformational constraints, aiding in the determination of RNA structure by NMR or X-ray crystallography.
-
RNA-Protein Interactions: The altered electrostatic surface of the modified base could modulate the binding of RNA-binding proteins, allowing for the dissection of specific molecular recognition events.
-
RNA Aptamer and Ribozyme Development: Incorporation of this compound could expand the chemical diversity of RNA libraries, potentially leading to the selection of aptamers and ribozymes with novel binding or catalytic functions.
-
Therapeutic RNA: Modification with this compound could potentially alter the stability of RNA therapeutics against nuclease degradation or modulate their interaction with the innate immune system.
Key Considerations and Potential Challenges
Researchers should be aware of the following challenges when working with this compound triphosphate:
-
Synthesis and Availability: this compound triphosphate is not a commercially available reagent. Its synthesis would be the first critical step and may involve multiple protection and phosphorylation steps.
-
Chemical Stability: N1-alkylation of adenine, a feature of this modification, can make the base susceptible to Dimroth rearrangement under alkaline conditions, leading to the formation of N6-methyladenine. Careful control of pH during synthesis, purification, and in vitro transcription is crucial.
-
Enzymatic Incorporation Efficiency: The substrate specificity of RNA polymerases, such as T7, T3, and SP6, for modified nucleotides is not absolute. The bulky and charged N-oxide group at the Watson-Crick base-pairing face of adenine may significantly reduce the efficiency of incorporation by the polymerase. Optimization of reaction conditions, including enzyme concentration and incubation time, will be necessary.
-
Transcript Purity and Integrity: The potential for incomplete incorporation or premature termination of transcription is high. Robust analytical methods, such as denaturing polyacrylamide gel electrophoresis (PAGE) and mass spectrometry, will be required to verify the integrity and composition of the transcribed RNA.
Data Presentation: Comparative Properties
The following table summarizes the key properties of the canonical ATP and the related modified nucleotide, N1-methyladenosine triphosphate, to provide a basis for understanding the potential behavior of this compound triphosphate.
| Property | Adenosine Triphosphate (ATP) | N1-Methyladenosine Triphosphate (m1ATP) | This compound Triphosphate (9-m-A1O-TP) (Predicted) |
| Modification | None | Methyl group at N1 position | Methyl group at N9 and Oxide at N1 position |
| Watson-Crick H-Bonding | Donor (N6), Acceptor (N1) | Disrupted at N1 | Disrupted at N1, potentially altered H-bonding |
| Chemical Stability | Stable under standard IVT conditions | Prone to Dimroth rearrangement at alkaline pH | Potential for Dimroth rearrangement; stability of N-oxide bond under IVT conditions to be determined |
| Enzymatic Incorporation | High efficiency with standard RNA polymerases | Reported to be a substrate for some polymerases, but efficiency may be reduced | Expected to have significantly reduced incorporation efficiency due to steric hindrance and altered electrostatics |
| Potential Impact on RNA | Standard RNA structure and function | Can disrupt canonical base pairing and affect RNA structure and translation | Expected to significantly perturb local RNA structure and interactions |
Experimental Protocols
The following protocols are provided as a starting point for the in vitro transcription of RNA containing this compound. These are generalized protocols and will require significant optimization.
Synthesis of this compound Triphosphate (Theoretical Outline)
As this nucleotide is not commercially available, a multi-step chemical synthesis would be required. A plausible, though unvalidated, synthetic route is outlined below.
Unraveling the Structural Impact of 9-Methyladenine 1-Oxide on Nucleic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modified nucleic acids are at the forefront of therapeutic and diagnostic innovation. Understanding the structural and functional consequences of base modifications is paramount for the rational design of novel drugs and research tools. This document provides detailed application notes and protocols for studying the structural impact of 9-Methyladenine 1-oxide on DNA and RNA.
A Note on this compound: Direct experimental data on this compound is limited in publicly available literature. Therefore, this document leverages data and protocols from studies on the closely related and structurally informative molecule, adenine 1-oxide, as a proxy. The presence of an N-oxide function at the N1 position of adenine, a critical site for Watson-Crick base pairing, is expected to profoundly alter the structure and stability of nucleic acid duplexes.[1]
Application Notes
Impact on Duplex Stability
The introduction of an oxygen atom at the N1 position of adenine disrupts the canonical Watson-Crick hydrogen bonding with thymine (or uracil). This disruption is predicted to significantly decrease the thermal stability of DNA and RNA duplexes.
Key Observations:
-
Decreased Melting Temperature (Tm): The Tm of an oligonucleotide duplex containing adenine 1-oxide is expected to be significantly lower than that of the corresponding unmodified duplex. This destabilization arises from the loss of the N1-H...O2 hydrogen bond and potential steric hindrance.
-
Disruption of Base Pairing: The N1-oxide modification forces a departure from the standard Watson-Crick geometry. This can lead to mismatched or wobbled base pairs, further contributing to duplex instability.[1]
Alterations in Helical Structure
The presence of this compound is likely to induce local distortions in the nucleic acid helix. These structural perturbations can be probed using high-resolution techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Expected Structural Changes:
-
Local Conformational Changes: The sugar-phosphate backbone and the torsion angles around the modified base are likely to deviate from the canonical B-form (for DNA) or A-form (for RNA) geometry.
-
Impact on Base Stacking: The modified base may exhibit altered stacking interactions with neighboring bases, affecting the overall helical structure and stability.[2]
Implications for Biological Processes
The structural alterations induced by this compound can have significant consequences for biological processes that rely on nucleic acid recognition and processing.
-
DNA Replication and Repair: The presence of this modified base can stall DNA polymerases or lead to misincorporation of nucleotides during replication, potentially leading to mutations.[1] DNA repair enzymes may recognize the lesion and initiate repair pathways.
-
Transcription: RNA polymerase may be blocked or may misread the modified template, leading to altered transcripts.
-
Drug Development: Oligonucleotides containing this compound could be explored as antisense agents or siRNAs. The structural disruption caused by the modification might enhance nuclease resistance or modulate protein binding, although its impact on target affinity would need careful evaluation.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on the expected effects of an N1-oxide modification on adenine. These tables are for illustrative purposes and would need to be populated with experimental data.
Table 1: Thermal Denaturation Data
| Oligonucleotide Duplex | Sequence (5'-3') | Modification | Tm (°C) | ΔTm (°C) |
| Control DNA | GCA TGC / GCA TGC | None | 55.0 | - |
| Modified DNA | GCA T(9mAO)GC / GCA TGC | This compound | 42.5 | -12.5 |
| Control RNA | GCA UGC / GCA UGC | None | 68.0 | - |
| Modified RNA | GCA U(9mAO)GC / GCA UGC | This compound | 54.2 | -13.8 |
Table 2: NMR Structural Parameters (Hypothetical)
| Parameter | Control DNA Duplex | Modified DNA Duplex |
| Sugar Pucker (Modified Residue) | C2'-endo | C3'-endo (or mixed) |
| Glycosidic Torsion Angle (χ) | anti | syn (or high anti) |
| Helical Twist (°) | 36 | 32 |
| Base Pair Opening (Å) | 0.2 | 1.5 |
Experimental Protocols
Synthesis of Oligonucleotides Containing this compound
The incorporation of modified nucleosides into oligonucleotides is typically achieved using phosphoramidite chemistry on an automated solid-phase synthesizer.[3][4]
Protocol:
-
Phosphoramidite Synthesis: Synthesize the this compound phosphoramidite building block. This involves protecting the exocyclic amine and the 5'-hydroxyl group of the corresponding nucleoside and then phosphitylating the 3'-hydroxyl group.
-
Solid-Phase Oligonucleotide Synthesis: Utilize standard phosphoramidite chemistry cycles to incorporate the modified base at the desired position in the oligonucleotide sequence.[3]
-
Deprotection and Purification: Cleave the oligonucleotide from the solid support and remove all protecting groups using standard deprotection protocols. Purify the full-length modified oligonucleotide using techniques such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Thermal Denaturation (Melting) Analysis
Thermal denaturation is a fundamental technique to assess the stability of nucleic acid duplexes.[5][6][7][8]
Protocol:
-
Sample Preparation: Prepare solutions of the control and modified oligonucleotide duplexes in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) in small increments (e.g., 0.5°C/minute).
-
Data Analysis: Plot the absorbance as a function of temperature to obtain a melting curve. The melting temperature (Tm) is the temperature at which 50% of the duplex is denatured, determined from the first derivative of the melting curve.[9]
NMR Spectroscopy
NMR spectroscopy provides atomic-resolution structural information of nucleic acids in solution.[10][11][12][13][14]
Protocol:
-
Sample Preparation: Prepare a concentrated (0.5-1.0 mM) and highly pure sample of the modified oligonucleotide in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl in 90% H2O/10% D2O or 100% D2O).
-
NMR Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., 1H, 1H-1H TOCSY, 1H-1H NOESY, 1H-13C HSQC, and 1H-31P HETCOR) on a high-field NMR spectrometer.
-
Resonance Assignment: Assign the chemical shifts of the protons, carbons, and phosphorus atoms in the oligonucleotide.
-
Structural Restraints: Extract distance restraints from NOESY spectra and torsion angle restraints from coupling constants.
-
Structure Calculation: Use computational methods (e.g., molecular dynamics simulations with NMR-derived restraints) to calculate a family of 3D structures consistent with the experimental data.
X-ray Crystallography
X-ray crystallography can provide a high-resolution solid-state structure of modified nucleic acids.[15][16][17][18][19]
Protocol:
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, buffers, pH, and temperatures) to find conditions that yield diffraction-quality crystals of the modified oligonucleotide.
-
Crystal Optimization: Optimize the initial crystallization conditions to improve crystal size and quality.
-
X-ray Diffraction Data Collection: Collect X-ray diffraction data from a single crystal using a synchrotron X-ray source.
-
Structure Determination: Solve the phase problem and build an atomic model of the modified nucleic acid into the electron density map.
-
Structure Refinement: Refine the atomic model against the experimental diffraction data to obtain a final high-resolution structure.
Conclusion
The study of this compound and similar modifications is crucial for advancing our understanding of nucleic acid biology and for the development of novel therapeutic strategies. The protocols and application notes provided herein offer a comprehensive framework for researchers to investigate the structural and functional consequences of this and other novel base modifications. By combining synthesis, biophysical characterization, and high-resolution structural studies, the scientific community can continue to unlock the potential of modified nucleic acids.
References
- 1. Biochemical behavior of N-oxidized cytosine and adenine bases in DNA polymerase-mediated primer extension reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of Purines on DNA Crystal Stability at the Nick Point [hammer.purdue.edu]
- 3. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. Nucleic acid thermodynamics - Wikipedia [en.wikipedia.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. DNA Sequencing By Denaturation: Principle and Thermodynamic Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. NMR Structure Determination for Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. news-medical.net [news-medical.net]
- 15. mybiosource.com [mybiosource.com]
- 16. General Strategies for RNA X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. doudnalab.org [doudnalab.org]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 9-Methyladenine 1-oxide Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis and purification of 9-Methyladenine 1-oxide. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common method is the direct N-oxidation of 9-Methyladenine using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in a suitable solvent like acetic acid or a mixture of methanol and a bicarbonate solution.[1][2]
Q2: What are the primary challenges in the synthesis of this compound?
A2: The primary challenges include incomplete reaction leading to low yields, potential for over-oxidation or side-product formation, and difficulties in separating the polar N-oxide product from the starting material and byproducts.
Q3: How can I monitor the progress of the N-oxidation reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The N-oxide product is significantly more polar than the starting 9-Methyladenine and will have a lower Rf value. A suitable TLC solvent system would be a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v).
Q4: What are the expected spectroscopic characteristics of this compound?
A4: In ¹H NMR spectroscopy, the introduction of the N-oxide group typically leads to a downfield shift of the protons adjacent to the N-oxide, particularly the C2-H and C8-H protons of the purine ring, compared to the starting 9-Methyladenine. In IR spectroscopy, a characteristic N⁺-O⁻ stretching vibration is expected around 930 cm⁻¹.[3] Mass spectrometry should confirm the addition of an oxygen atom (an increase of 16 Da) to the molecular weight of 9-Methyladenine.
Troubleshooting Guides
Problem 1: Low or No Product Formation
Possible Causes:
-
Inactive Oxidizing Agent: The peroxy acid (e.g., m-CPBA) may have degraded over time.
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.
-
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.
-
Low Purity of Starting Material: Impurities in the 9-Methyladenine may interfere with the reaction.
Troubleshooting Steps:
-
Check Oxidant Activity: Use a fresh batch of the oxidizing agent. The activity of m-CPBA can be checked by iodometric titration.
-
Optimize Reaction Conditions:
-
Increase the reaction time and monitor by TLC until the starting material spot disappears.
-
Gradually increase the reaction temperature, but be cautious of potential side reactions. For m-CPBA, reactions are often run at room temperature or slightly elevated temperatures.
-
-
Solvent Selection: Ensure the solvent is anhydrous if required and is appropriate for the chosen oxidant. Acetic acid or a buffered methanol/water system can be effective.[1]
-
Purify Starting Material: Ensure the 9-Methyladenine is of high purity. Recrystallization or column chromatography of the starting material may be necessary.
Problem 2: Presence of Multiple Products/Side Reactions
Possible Causes:
-
Over-oxidation: The use of excess oxidant or harsh reaction conditions can lead to the formation of di-N-oxides or other oxidized byproducts.
-
Ring Opening: Under certain conditions, the purine ring can be susceptible to cleavage.[4]
-
Reaction with Solvent: The oxidant may react with the solvent.
Troubleshooting Steps:
-
Control Stoichiometry: Use a controlled amount of the oxidizing agent (typically 1.1 to 1.5 equivalents).
-
Moderate Reaction Conditions: Perform the reaction at a lower temperature and monitor carefully by TLC.
-
Quench the Reaction: Once the starting material is consumed (as indicated by TLC), quench the excess oxidant. For m-CPBA, this can be done by adding a reducing agent like sodium thiosulfate or sodium sulfite solution.
-
Choose an Inert Solvent: Select a solvent that is less likely to react with the oxidizing agent under the reaction conditions.
Problem 3: Difficulty in Product Purification
Possible Causes:
-
High Polarity of the N-oxide: this compound is a highly polar compound, which can make it challenging to isolate using standard silica gel chromatography.[5]
-
Co-elution with Byproducts: Polar byproducts may co-elute with the desired product.
-
Poor Crystallization: The product may be difficult to crystallize from common solvents.
Troubleshooting Steps:
-
Column Chromatography:
-
Use a more polar solvent system, such as a gradient of methanol in dichloromethane (e.g., 0-20% methanol).
-
Consider using a different stationary phase, such as alumina (neutral or basic) or reverse-phase silica gel (C18). For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.[6]
-
Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can sometimes improve peak shape and separation on silica gel for nitrogen-containing heterocycles.[5]
-
-
Recrystallization:
-
Experiment with a variety of solvent systems. Good options for polar compounds include mixtures of alcohols (methanol, ethanol) and water, or polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with an anti-solvent.
-
-
High-Performance Liquid Chromatography (HPLC):
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
9-Methyladenine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 9-Methyladenine (1.0 eq) in a mixture of DCM and MeOH (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (DCM:MeOH 9:1).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench excess m-CPBA), saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of this compound
Method 1: Recrystallization
-
Dissolve the crude product in a minimal amount of hot methanol or a mixture of methanol and water.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Method 2: Column Chromatography
-
Prepare a silica gel column packed in a suitable non-polar solvent (e.g., DCM).
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% DCM and gradually increasing the proportion of methanol to 20%.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data
The following table provides hypothetical but realistic data for the synthesis and purification of this compound. Actual results may vary depending on the specific experimental conditions.
| Parameter | Expected Value | Notes |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |
| Reaction Temperature | 0 °C to Room Temperature | Keep the initial addition of oxidant cool. |
| Crude Yield | 70 - 90% | Before purification. |
| Purified Yield (Recrystallization) | 50 - 70% | Dependent on crude purity and solvent choice. |
| Purified Yield (Column Chromatography) | 60 - 80% | Dependent on loading and separation efficiency. |
| Purity (Post-Purification) | > 98% | As determined by HPLC or NMR. |
| Rf (TLC, DCM:MeOH 9:1) | ~0.2 (Product) | Starting material Rf will be higher (~0.5). |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision workflow for the purification of this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. Biochemical behavior of N-oxidized cytosine and adenine bases in DNA polymerase-mediated primer extension reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nucleoside Analogs Analyzed with HPLC - AppNote [mtc-usa.com]
Optimizing Adenosine N1-oxide Concentration in Cell-Based Assays: A Technical Support Guide
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Adenosine N1-oxide (ANO) in cell-based assays. Initial searches for "9-Methyladenine 1-oxide" did not yield specific information on its use in this context. It is presumed that the intended compound of interest is the more extensively studied Adenosine N1-oxide, a naturally occurring purine nucleoside with known biological activities. This guide will focus on ANO, addressing common questions and troubleshooting potential issues to optimize its application in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Adenosine N1-oxide and what is its mechanism of action?
Adenosine N1-oxide (ANO) is an oxidized derivative of adenosine. It has been shown to exert anti-inflammatory effects and promote osteogenic and adipocyte differentiation.[1] One of its key mechanisms of action involves the modulation of the PI3K/Akt/GSK-3β signaling pathway.[1] ANO upregulates the phosphorylation of Akt and its downstream target, glycogen synthase kinase-3β (GSK-3β), which is a negative regulator of the inflammatory response.[1]
Q2: What are the typical concentration ranges for Adenosine N1-oxide in cell-based assays?
The optimal concentration of ANO can vary depending on the cell type and the specific assay. Based on published studies, a general starting range to consider is 1-40 µM. For example, in studies with RAW264.7 macrophage cells, concentrations between 1 µM and 40 µM have been used to assess anti-inflammatory effects.[2] For differentiation assays in MC3T3-E1 pre-osteoblastic cells, concentrations of 2-10 µM have been shown to be effective.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: What are the potential off-target effects or cytotoxicity of Adenosine N1-oxide?
While specific data on the cytotoxicity of ANO is limited, related compounds like adenine N1-oxide can be formed by oxidative DNA damage and may have mutagenic potential. It is crucial to assess the cytotoxicity of ANO in your cell line of interest. Standard cytotoxicity assays such as MTT, XTT, or neutral red uptake assays can be used to determine the concentration range that does not adversely affect cell viability.
Q4: How does Adenosine N1-oxide affect the PI3K/Akt/GSK-3β signaling pathway?
ANO has been shown to activate the PI3K/Akt signaling pathway, leading to the phosphorylation and subsequent inhibition of GSK-3β.[1] This pathway is crucial for various cellular processes, including cell survival, proliferation, and inflammation. The activation of this pathway by ANO contributes to its observed anti-inflammatory and cell differentiation-promoting effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cell Death or Cytotoxicity | Concentration of ANO is too high. | Perform a dose-response experiment using a wider range of concentrations to determine the EC50 and a non-toxic working concentration. Use a lower starting concentration based on the literature (e.g., 1 µM). |
| Cell line is particularly sensitive to nucleoside analogs. | Test the compound on a different, more robust cell line if possible. Ensure the use of appropriate controls. | |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is below a toxic threshold (typically <0.1% for DMSO). Run a solvent-only control. | |
| No Observable Effect | Concentration of ANO is too low. | Perform a dose-response experiment with a higher range of concentrations. |
| Insufficient incubation time. | Optimize the incubation time. Effects on signaling pathways may be rapid (minutes to hours), while effects on differentiation may require several days. | |
| Degraded compound. | Ensure proper storage of the ANO stock solution (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. | |
| Inconsistent or Variable Results | Inconsistent cell seeding density. | Ensure a uniform cell number is seeded in all wells. |
| Variability in treatment application. | Use precise pipetting techniques and ensure thorough mixing of the compound in the culture medium. | |
| Passage number of cells. | Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges of Adenosine N1-oxide for In Vitro Assays
| Cell Line | Assay Type | Concentration Range | Reference |
| RAW264.7 (macrophage) | Anti-inflammatory | 1 - 40 µM | [2] |
| MC3T3-E1 (pre-osteoblast) | Osteogenic Differentiation | 2 - 10 µM | [2] |
| 3T3-L1 (preadipocyte) | Adipocyte Differentiation | Lower than adenosine | [1] |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Adenosine N1-oxide in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve ANO).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Assessment of Anti-Inflammatory Activity in RAW264.7 Cells
-
Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of Adenosine N1-oxide (e.g., 1, 5, 10, 20, 40 µM) for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant to measure cytokine levels (e.g., TNF-α, IL-6) using an ELISA kit according to the manufacturer's instructions.
-
Nitric Oxide Measurement: The production of nitric oxide (NO) can be indirectly measured by quantifying nitrite in the supernatant using the Griess reagent.
Protocol 3: Osteogenic Differentiation of MC3T3-E1 Cells
-
Cell Seeding: Seed MC3T3-E1 cells in a 12-well plate at a density of 5 x 10^4 cells/well.
-
Differentiation Induction: The following day, replace the growth medium with osteogenic differentiation medium (e.g., α-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
ANO Treatment: Add Adenosine N1-oxide to the differentiation medium at the desired concentrations (e.g., 2, 5, 10 µM).
-
Medium Change: Change the medium with freshly prepared differentiation medium and ANO every 2-3 days.
-
Alkaline Phosphatase (ALP) Staining: After 7-10 days, assess early osteogenic differentiation by staining for ALP activity.
-
Alizarin Red S Staining: After 21 days, assess late-stage differentiation and mineralization by staining with Alizarin Red S, which detects calcium deposits.
Visualizations
Caption: PI3K/Akt/GSK-3β signaling pathway modulated by Adenosine N1-oxide.
Caption: General experimental workflow for cell-based assays with Adenosine N1-oxide.
References
Troubleshooting antibody cross-reactivity with 9-Methyladenine 1-oxide
Welcome to our dedicated support center for troubleshooting antibodies targeting 9-Methyladenine 1-oxide. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance to address common experimental challenges, particularly those related to antibody cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a modified nucleobase. Modified nucleosides and their oxides are gaining interest in biomedical research as they can be involved in various cellular processes, including DNA damage and repair, and may serve as biomarkers for oxidative stress-related diseases. Accurate detection of these modifications is crucial for advancing our understanding of their roles in health and disease.
Q2: My negative controls show a signal with the anti-9-Methyladenine 1-oxide antibody. What could be the cause?
A signal in your negative control, such as a sample known not to contain this compound, strongly suggests cross-reactivity or non-specific binding.[1] Potential cross-reactants could include other structurally similar modified or unmodified nucleosides. It is also possible that the antibody is binding to other components in your sample matrix.
Q3: How can I confirm the specificity of my anti-9-Methyladenine 1-oxide antibody?
Antibody validation is critical to ensure that the antibody specifically recognizes the target antigen.[2] Several methods can be employed to validate the specificity of your antibody, including:
-
Competitive ELISA: This is a key method to assess specificity where the binding of the antibody to its target is competed away by the free analyte.
-
Western Blotting with Peptide Blocking: Pre-incubating the antibody with an excess of the immunizing peptide (in this case, a conjugate of this compound) should abolish the signal.[1]
-
Dot Blot: This can be used to screen for cross-reactivity against a panel of structurally related molecules.
-
Knockout/Knockdown Models: Using cell lines or tissues where the target is absent or significantly reduced is an excellent way to verify antibody specificity.[3][4]
Q4: I am observing high background in my Western blot/ELISA. What are the common causes and solutions?
High background can obscure your results and can be caused by several factors:
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of the primary or secondary antibodies to the membrane or plate.[5][6]
-
Antibody Concentration Too High: Using an excessive concentration of the primary or secondary antibody can lead to increased background.[5]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background noise.[7]
-
Contaminated Reagents: Ensure all buffers and reagents are freshly prepared and free of contaminants.[5]
Troubleshooting Guides
Issue 1: Unexpected Bands or Signal in Negative Controls (Potential Cross-Reactivity)
If you observe a signal in your negative controls or unexpected bands in your Western blot, it is essential to systematically troubleshoot for potential cross-reactivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected antibody cross-reactivity.
Potential Molecular Basis for Cross-Reactivity:
Antibodies recognize specific three-dimensional structures (epitopes). Cross-reactivity can occur if other molecules share a similar epitope to this compound.
References
- 1. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. neobiotechnologies.com [neobiotechnologies.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
Stability of 9-Methyladenine 1-oxide in different buffer solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 9-Methyladenine 1-oxide. The following information addresses potential stability issues and offers troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
The stability of this compound is significantly influenced by the pH of the buffer solution. Similar to other adenine N-oxides, the N-oxide functional group can be susceptible to reduction or rearrangement under certain pH conditions. Acidic or alkaline environments may catalyze degradation.
Q2: What is the most likely degradation pathway for this compound?
While specific studies on this compound are limited, a common degradation pathway for related N-alkoxyadenine derivatives is the Dimroth rearrangement. This intramolecular rearrangement would result in the formation of N6-methoxy-9-methyladenine. This process is often pH-dependent.
Q3: How can I monitor the stability of my this compound solution?
The stability of your solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from potential degradation products, allowing for quantification of its stability over time.
Q4: Are there any known incompatibilities with common buffer components?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound in the experimental buffer. | 1. Verify the pH of your buffer solution. 2. Perform a time-course stability study of this compound in your buffer using HPLC or LC-MS. 3. Consider using a buffer with a pH closer to neutral (pH 7.0-7.4) if significant degradation is observed. |
| Appearance of unknown peaks in HPLC or LC-MS analysis. | Formation of degradation products, potentially via Dimroth rearrangement. | 1. Characterize the unknown peaks using mass spectrometry to identify potential degradation products. 2. Compare the retention time of the unknown peak with a standard of the suspected degradation product (e.g., N6-methoxy-9-methyladenine), if available. |
| Precipitation of the compound from the buffer solution. | Poor solubility of this compound at the tested concentration and pH. | 1. Determine the solubility of this compound in your chosen buffer. 2. Consider the use of a co-solvent (e.g., DMSO, ethanol) if compatible with your experimental system. Ensure the final concentration of the co-solvent is low enough to not affect the experiment. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Different Buffer Solutions
This protocol outlines a general method to assess the stability of this compound in various buffer solutions over time using HPLC.
Materials:
-
This compound
-
Buffer solutions of interest (e.g., Phosphate-Buffered Saline pH 7.4, Citrate Buffer pH 5.0, Carbonate-Bicarbonate Buffer pH 9.0)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile and water with a suitable modifier like formic acid or ammonium acetate)
-
Incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Working Solution Preparation: Dilute the stock solution with each of the desired buffer solutions to a final concentration suitable for your experiments and HPLC analysis.
-
Time Zero (T0) Sample: Immediately after preparing the working solutions, take an aliquot from each and analyze it by HPLC. This will serve as your T0 reference.
-
Incubation: Incubate the remaining working solutions at a controlled temperature (e.g., room temperature, 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each incubated solution.
-
HPLC Analysis: Analyze each aliquot by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
Data Presentation
Table 1: Stability of this compound in Various Buffer Solutions at [Specify Temperature]
| Buffer Solution | pH | Time (hours) | % Remaining this compound |
| Buffer A | X.X | 0 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| Buffer B | Y.Y | 0 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| Buffer C | Z.Z | 0 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Users should populate this table with their own experimental data.
Visualizations
Caption: Potential Dimroth rearrangement pathway of this compound.
Caption: General experimental workflow for assessing stability.
Preventing degradation of 9-Methyladenine 1-oxide during experiments
Welcome to the Technical Support Center for 9-Methyladenine 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), elevated temperatures, and non-optimal pH conditions. Like many N-oxide compounds, it can also be sensitive to strong oxidizing and reducing agents.
Q2: What are the visible signs of this compound degradation?
A2: Degradation may not always be visible. However, a color change in the solid compound or in solution (e.g., yellowing) can be an indicator. For definitive assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) are recommended to detect the appearance of degradation products and a decrease in the parent compound's peak.
Q3: How should I properly store this compound?
A3: To ensure stability, this compound should be stored in a cool, dark, and dry place. It is advisable to keep it in a tightly sealed container, protected from light. For long-term storage, refrigeration (2-8 °C) is recommended.
Q4: What is the optimal pH range for working with this compound in solution?
A4: While specific data for this compound is not extensively published, purine N-oxides are generally most stable in neutral to slightly acidic conditions. It is recommended to maintain the pH of your solutions between 6.0 and 7.5. Extreme acidic or alkaline conditions should be avoided as they can catalyze hydrolysis of the N-oxide bond.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Experimental Results
Possible Cause: Degradation of this compound during the experiment.
Troubleshooting Steps:
-
Verify Compound Integrity: Before starting your experiment, confirm the purity of your this compound stock using a suitable analytical method like HPLC. Compare the chromatogram to a reference standard if available.
-
Control Environmental Conditions:
-
Light: Perform all experimental steps under subdued light or by using amber-colored labware to minimize light exposure.
-
Temperature: Avoid heating solutions containing this compound unless absolutely necessary. If heating is required, use the lowest effective temperature and for the shortest duration possible.
-
-
Buffer and Solvent Selection:
-
Use freshly prepared buffers within the recommended pH range (6.0-7.5).
-
Ensure that your solvents do not contain impurities that could act as catalysts for degradation.
-
-
Analyze a Control Sample: Run a control sample of this compound under your standard experimental conditions (without the variable being tested) to assess its stability over the course of the experiment.
Issue 2: Appearance of Unknown Peaks in Analytical Readouts (e.g., HPLC, LC-MS)
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize Unknown Peaks: If possible, use mass spectrometry (MS) to determine the mass of the unknown peaks. Potential degradation products could include 9-Methyladenine (loss of the N-oxide oxygen) or products of purine ring opening.
-
Conduct a Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study on a small sample of this compound. This involves intentionally exposing the compound to harsh conditions to accelerate degradation.[1][2][3][4]
-
Methodology: Prepare separate solutions of this compound and expose them to the stress conditions outlined in the table below. Analyze the stressed samples by HPLC or LC-MS to identify the degradation products formed under each condition. This can help you pinpoint the cause of degradation in your experiments.
-
| Stress Condition | Recommended Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at room temperature for 24-48 hours | Cleavage of the N-oxide bond, potential purine ring opening. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 24-48 hours | Cleavage of the N-oxide bond, potential purine ring opening. |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | Further oxidation of the purine ring. |
| Thermal Stress | Solid: 60°C for 48 hours; Solution: 60°C for 24 hours | Deoxygenation, ring cleavage. |
| Photostability | Expose solid or solution to UV and visible light as per ICH Q1B guidelines.[5][6][7][8][9] | Photoreduction to 9-Methyladenine, other photoproducts. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a New Buffer System
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO, water).
-
Prepare the new buffer system at the desired pH.
-
-
Experimental Setup:
-
Add a known concentration of the this compound stock solution to the new buffer.
-
Prepare three sets of samples:
-
Set A (Time Zero): Analyze immediately.
-
Set B (Experimental Conditions): Incubate under the intended experimental conditions (e.g., specific temperature, light exposure).
-
Set C (Control): Incubate in the dark at a controlled room temperature or refrigerated.
-
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from Set B and Set C.
-
Analyze the aliquots by HPLC.
-
-
Data Analysis:
-
Compare the peak area of this compound in the samples from Set B and Set C to the Time Zero sample (Set A).
-
Calculate the percentage of degradation over time.
-
Monitor for the appearance of any new peaks, which would indicate degradation products.
-
Visualizations
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. iagim.org [iagim.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Sequencing Artifacts Due to 9-Methyladenine 1-oxide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are encountering potential sequencing artifacts caused by the presence of 9-Methyladenine 1-oxide in their DNA samples. As direct research on the sequencing artifacts specifically from this compound is limited, this guide is based on the known effects of analogous DNA adducts, particularly adenine N-oxides, and general principles of DNA damage-induced sequencing errors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it form in my samples?
A1: this compound is a derivative of the DNA base adenine. It is characterized by the addition of an oxygen atom to the N1 position of the adenine ring and a methyl group at the N9 position. While the precise mechanisms of its formation in experimental settings are not extensively documented, it is plausible that it can arise from the exposure of DNA to certain alkylating and oxidizing agents. Similar modifications, like adenine N1-oxide, can be formed by the action of various chemical mutagens.
Q2: What are the likely effects of this compound on DNA sequencing?
A2: Based on studies of similar adenine N-oxide modifications, this compound is expected to interfere with DNA polymerization during sequencing. The primary effects are likely to be:
-
Polymerase Stalling: The modification can hinder the progression of DNA polymerase, leading to a decrease in sequencing read length and uneven coverage.[1]
-
Base Misincorporation: The altered chemical structure of the adenine base can lead to incorrect nucleotide incorporation by the DNA polymerase. Studies on adenine N-oxide (A°) suggest it can mispair with adenine, which would result in A to T transversions in the sequencing data.[1]
Q3: Are there specific sequencing platforms that are more susceptible to these artifacts?
A3: While platform-specific data for this compound is unavailable, platforms relying on enzymatic DNA synthesis (like Illumina) are likely to be affected by polymerase stalling and misincorporation. The impact on nanopore sequencing technologies, which detect electrical signal changes as DNA passes through a pore, would depend on how the modification alters the biophysical properties of the DNA strand.
Q4: Can these artifacts be mistaken for true biological mutations?
A4: Yes, and this is a significant concern. DNA damage is a major source of sequencing errors that can be mistaken for true low-frequency variants.[2][3][4] The consistent appearance of specific base changes (e.g., A to T transversions) at certain positions in multiple reads could be misinterpreted as a somatic mutation or a single nucleotide polymorphism (SNP).
Troubleshooting Guides
Issue 1: Low Sequencing Quality and Yield
Symptoms:
-
Low overall sequencing quality scores (Phred scores).
-
A high percentage of short reads or read dropouts in specific genomic regions.
-
Lower than expected sequencing yield.
Possible Cause: The presence of this compound adducts in the DNA template can cause DNA polymerase to stall or dissociate, leading to incomplete read synthesis.[1]
Troubleshooting Steps:
-
Assess DNA Quality: Before sequencing, ensure your DNA is of high quality with minimal contamination. Use spectrophotometry (e.g., NanoDrop) to check A260/280 and A260/230 ratios and fluorometric methods (e.g., Qubit) for accurate concentration measurement.[5]
-
DNA Repair: Consider treating the DNA with a broad-spectrum DNA repair enzyme cocktail prior to library preparation. While specific enzymes for adenine N-oxides are not commonly used in standard kits, some cocktails may have activity against a range of DNA lesions.
-
Optimize PCR Conditions: During library preparation, use a high-fidelity, proofreading DNA polymerase for amplification steps to minimize the introduction of additional errors.[6] Optimizing the number of PCR cycles can also prevent the amplification of damaged templates.
-
Review Electropherograms (Sanger Sequencing): If using Sanger sequencing, noisy or weak signals can indicate polymerase issues. Look for a gradual decrease in peak height or the presence of multiple peaks.[5][7][8]
Issue 2: Unexpected or High Frequency of A-to-T Transversions
Symptoms:
-
A significant number of single nucleotide variants (SNVs) that are A>T or T>A changes.
-
These variants may appear at low to moderate allele frequencies.
-
The variants may show a strand bias, appearing more frequently on either the forward or reverse strand.[9]
Possible Cause: Based on the behavior of adenine N-oxide, this compound may preferentially mispair with adenine during DNA synthesis.[1] When the complementary strand is then synthesized, this results in an A-to-T transversion in the final sequencing data.
Troubleshooting Steps:
-
Analyze Mutational Signatures: Perform a mutational signature analysis on your variant calls. An elevated A>T signature that is not characteristic of the biological system under study could be indicative of this artifact.
-
Check for Strand Bias: Analyze the strand distribution of the putative A>T mutations. Artifacts arising from DNA damage often exhibit a strong strand bias, whereas true germline variants are expected to have a balanced representation on both strands.[9]
-
Use Duplex Sequencing: For critical applications requiring high accuracy, consider using duplex sequencing. This method independently sequences both strands of a DNA molecule, allowing for the confident removal of damage-induced artifacts that are present on only one of the original strands.[9]
-
Bioinformatic Filtering: Develop a custom filter or "blacklist" to remove recurrent, low-quality, or strand-biased A>T variants that are likely artifacts.[10]
Quantitative Data Summary
The following table summarizes the potential quantitative effects of adenine N-oxide (A°), which serves as a proxy for this compound, on DNA polymerase activity.
| DNA Polymerase | Template Base | Incorporated Base | Relative Efficiency (Vmax/Km) | Implied Sequencing Artifact |
| Klenow Fragment (exo-) | A° | dATP | 9.2 x 10³ | A > T Transversion |
| Klenow Fragment (exo-) | A° | dTTP | 3.2 x 10² | (Correct Incorporation) |
Data extrapolated from primer extension assays with adenine N-oxide (A°). The higher relative efficiency of dATP incorporation opposite A° suggests a strong propensity for mispairing.[1]
Experimental Protocols
Protocol 1: General DNA Quality Control for Sequencing
-
Quantification: Use a fluorometric method such as Qubit or PicoGreen for accurate DNA quantification.
-
Purity Assessment: Measure the A260/280 and A260/230 ratios using a spectrophotometer like a NanoDrop. An A260/280 ratio of ~1.8 and an A260/230 ratio of 2.0-2.2 indicate pure DNA.
-
Integrity Check: Run an aliquot of the DNA on an agarose gel or use an automated electrophoresis system (e.g., TapeStation, Bioanalyzer) to assess for degradation. High molecular weight, intact DNA is optimal.
Protocol 2: Bioinformatic Workflow for Artifact Identification
-
Alignment: Align sequencing reads to a reference genome using a standard aligner like BWA-MEM.
-
Variant Calling: Call variants using a sensitive variant caller such as VarScan or MuTect.
-
Annotation: Annotate the called variants with information such as allele frequency, read depth, and strand bias.
-
Filtering:
-
Apply standard quality filters (e.g., Phred score > 30, minimum read depth).
-
Implement a filter for strand bias (e.g., using Fisher's exact test).
-
Compare variant calls to a database of known sequencing artifacts if available.
-
For A>T variants, be particularly stringent with filtering criteria.
-
-
Review: Manually inspect the alignment of reads for a subset of filtered variants in a genome viewer like IGV to confirm the presence of artifacts.
Visualizations
References
- 1. Biochemical behavior of N-oxidized cytosine and adenine bases in DNA polymerase-mediated primer extension reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. MGH DNA Core [dnacore.mgh.harvard.edu]
- 6. Enhancing the accuracy of next-generation sequencing for detecting rare and subclonal mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. base4.co.uk [base4.co.uk]
- 8. DNA Sequencing Troubleshooting [nucleics.com]
- 9. Detecting rare mutations and DNA damage with sequencing-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization and mitigation of artifacts derived from NGS library preparation due to structure-specific sequences in the human genome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Delivery of 9-Methyladenine 1-oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the cellular delivery of 9-Methyladenine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cellular delivery a concern?
This compound is a derivative of adenine, a fundamental component of nucleic acids. Its chemical structure, particularly the presence of the N-oxide and the purine core, contributes to its polarity. The predicted LogP value for this compound is approximately 0.56, indicating its hydrophilic nature.[1] This polarity can hinder its ability to passively diffuse across the lipophilic cell membrane, leading to low intracellular concentrations and potentially limiting its therapeutic or research applications.
Q2: What are the primary strategies for improving the cellular uptake of a polar small molecule like this compound?
The main approaches focus on modifying the molecule to increase its lipophilicity, thereby enhancing its ability to cross the cell membrane. Key strategies include:
-
Prodrug Approach: This involves chemically modifying this compound to create a more lipophilic, inactive derivative (a prodrug). This prodrug can more easily cross the cell membrane and is then converted back to the active this compound by intracellular enzymes.[2][3][4]
-
Masking Polar Groups: The polar functional groups, especially hydrogen bond donors, on this compound can be temporarily masked with lipophilic moieties. This reduces the energy penalty for the molecule to enter the lipid bilayer of the cell membrane.[5]
-
Formulation with Permeation Enhancers: Co-administration of this compound with agents that temporarily disrupt the cell membrane can increase its uptake. However, this approach must be carefully evaluated for cytotoxicity.
Q3: How can I experimentally assess the cellular permeability of this compound and its derivatives?
The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium and is used to predict oral drug absorption.[6][7][8] This assay measures the rate at which a compound is transported across a monolayer of differentiated Caco-2 cells grown on a semi-permeable support. The output of this assay is the apparent permeability coefficient (Papp), which quantifies the permeability.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low intracellular concentration of this compound detected. | Poor membrane permeability due to high polarity. The inherent chemical properties of this compound limit its passive diffusion across the cell membrane. | Implement a prodrug strategy. Synthesize ester or carbamate derivatives to mask polar groups and increase lipophilicity.[9] These prodrugs should be designed to be cleaved by intracellular esterases to release the active compound. |
| Active efflux by transporters. The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell. | Co-administer with a known P-gp inhibitor (e.g., verapamil) in your in vitro permeability assay. A significant increase in intracellular accumulation in the presence of the inhibitor suggests that the compound is a substrate for that efflux pump. | |
| High variability in permeability assay (Papp value) results. | Inconsistent Caco-2 cell monolayer integrity. If the tight junctions between the Caco-2 cells are not fully formed or are compromised, the permeability will be overestimated due to paracellular leakage. | Monitor Transepithelial Electrical Resistance (TEER). Ensure TEER values are stable and within the acceptable range for your laboratory's established protocol (typically ≥200 Ω*cm²) before and after the permeability experiment.[10][11] |
| Compound instability in assay buffer. The compound may be degrading over the course of the experiment. | Assess compound stability. Incubate this compound in the assay buffer for the duration of the experiment and analyze its concentration over time using a suitable analytical method (e.g., LC-MS). | |
| Non-specific binding to plasticware. The compound may be adsorbing to the surfaces of the assay plates, leading to an underestimation of its concentration in the samples. | Use low-binding plates. Perform a recovery experiment by adding a known concentration of the compound to the assay wells without cells and measuring the concentration after the incubation period. | |
| Prodrug does not appear to increase intracellular concentration of the parent compound. | Inefficient cleavage of the prodrug moiety. The intracellular enzymes required to convert the prodrug back to the active form may not be present or active enough in the cell type being used. | Test prodrug cleavage in cell lysates. Incubate the prodrug with a lysate of the target cells and monitor the formation of the parent compound over time. This will confirm if the necessary enzymatic machinery is present. |
| Prodrug is also a substrate for efflux pumps. The modification may have inadvertently created a substrate for an efflux transporter. | Repeat the permeability assay with the prodrug in the presence of efflux pump inhibitors. |
Quantitative Data on Small Molecule Permeability
The apparent permeability coefficient (Papp) is a key metric for assessing the potential for a compound to be absorbed and to permeate into cells. The following table provides a general classification of Papp values obtained from Caco-2 assays and includes values for some well-known drugs for comparison.
| Compound | Papp (x 10⁻⁶ cm/s) | Permeability Classification | Reference |
| Mannitol | < 1.0 | Low | [3] |
| Ranitidine | < 1.0 | Low | [12] |
| Atenolol | < 1.0 | Low | [12] |
| Threshold for Low/High | ~1.15 | [13] | |
| Verapamil | > 10.0 | High | [12] |
| Propranolol | > 10.0 | High | [12] |
| Ketoprofen | > 10.0 | High | [12] |
Note: Papp values can vary between laboratories due to differences in experimental conditions.[14]
Detailed Experimental Protocol: Caco-2 Permeability Assay
This protocol provides a general framework for assessing the bidirectional permeability of this compound and its derivatives.
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 24-well format, 0.4 µm pore size) at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[7][15]
2. Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥200 Ω*cm²).[10]
3. Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add HBSS to the basolateral (bottom) chamber.
-
Add the dosing solution of the test compound (e.g., 10 µM this compound in HBSS) to the apical (top) chamber.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[7]
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
Collect a sample from the apical chamber at the end of the experiment.
4. Permeability Experiment (Basolateral to Apical - B to A):
-
Perform the experiment as described above, but add the dosing solution to the basolateral chamber and collect samples from the apical chamber. This is done to determine the efflux ratio.
5. Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.
6. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B to A) / Papp (A to B)
-
An efflux ratio greater than 2 suggests the involvement of active efflux.
-
Visualizations
Caption: Prodrug strategy to overcome poor passive diffusion of this compound.
Caption: Experimental workflow for the Caco-2 cell permeability assay.
Caption: General signaling pathway of cellular uptake and efflux.
References
- 1. 9H-Purin-6-amine,9-methyl-, 1-oxide | CAS#:10184-51-7 | Chemsrc [chemsrc.com]
- 2. Prodrugs with Improved Lipophilicity and Permeability [ebrary.net]
- 3. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. enamine.net [enamine.net]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Advances and applications of prodrug strategies in drug design [ewadirect.com]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 11. innpharmacotherapy.com [innpharmacotherapy.com]
- 12. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Overcoming solubility issues with 9-Methyladenine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 9-Methyladenine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a derivative of the purine base adenine, characterized by a methyl group at the 9th position and an N-oxide at the 1st position. Like many purine derivatives, it can exhibit poor aqueous solubility due to its planar, aromatic structure, which can lead to challenges in its formulation for biological assays and therapeutic applications.[1][2]
Q2: Are there any known effective solvents for this compound?
While specific solubility data for this compound is not extensively documented, adenine and its derivatives are generally sparingly soluble in water and more soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1][2][3] For biological experiments, it is crucial to determine the optimal solvent and concentration to avoid precipitation and cellular toxicity.
Q3: How can I prepare a stock solution of this compound?
It is recommended to first attempt to dissolve a small amount of the compound in a polar aprotic solvent like DMSO to create a high-concentration stock solution. This stock can then be serially diluted in the desired aqueous buffer for your experiment. Always perform a visual inspection for any precipitation after dilution.
Troubleshooting Guide: Overcoming Solubility Issues
Researchers may encounter precipitation of this compound during the preparation of solutions or during experiments. The following guide provides systematic approaches to address these issues.
Initial Solubility Assessment
Before proceeding with large-scale experiments, it is crucial to determine the approximate solubility of this compound in your specific buffer system.
Experimental Protocol: Small-Scale Solubility Test
-
Preparation : Weigh out a small, precise amount of this compound (e.g., 1 mg).
-
Solvent Addition : Add a small, measured volume of your target buffer (e.g., 100 µL) to the compound.
-
Mixing : Vortex the solution vigorously for 1-2 minutes.
-
Observation : Visually inspect the solution for any undissolved particles.
-
Incremental Solvent Addition : If the compound is not fully dissolved, add another measured volume of the buffer and repeat the mixing and observation steps.
-
Solubility Estimation : Continue adding the solvent incrementally until the compound is fully dissolved. The total volume of solvent used will give you an approximate solubility limit.
Strategies for Enhancing Solubility
If the solubility of this compound in your desired buffer is insufficient, consider the following strategies.
| Strategy | Principle | Key Considerations |
| Co-solvents | Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds. | Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). The final concentration of the co-solvent should be tested for its effect on the biological system. |
| pH Adjustment | The solubility of ionizable compounds can be significantly influenced by the pH of the solution. | Determine the pKa of this compound. Adjusting the pH away from its isoelectric point may increase solubility. Ensure the final pH is compatible with your experimental conditions. |
| Use of Surfactants | Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions. | Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used. The critical micelle concentration (CMC) and potential for protein denaturation should be considered. |
| Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility. | β-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used. Stoichiometry of the complex and potential interference with the experiment should be evaluated. |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate potential experimental workflows and signaling pathways where overcoming the solubility of this compound is critical.
References
Technical Support Center: Investigating the Effects of Novel Adenine Derivatives (e.g., 9-Methyladenine 1-oxide)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the cellular effects of novel adenine derivatives, with a focus on 9-Methyladenine 1-oxide as an exemplary compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges researchers may face during the experimental process.
| Question/Issue | Answer/Troubleshooting Steps |
| My compound (this compound) is not dissolving properly in my culture medium. What should I do? | 1. Check Solubility Data: If available, consult the manufacturer's datasheet for recommended solvents. 2. Use a Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO, ethanol). Ensure the final concentration of the solvent in your culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. 3. Gentle Warming and Vortexing: Briefly warm the stock solution at 37°C and vortex to aid dissolution. 4. Sonication: If precipitation persists, sonicate the solution for short intervals. |
| I am observing high levels of cell death even at low concentrations of the compound. How can I determine if this is a specific effect? | 1. Vehicle Control: Always include a vehicle control (the solvent used for your compound, at the same final concentration) to ensure the observed effects are not due to the solvent. 2. Dose-Response Curve: Perform a wide-range dose-response experiment to determine the IC50 (half-maximal inhibitory concentration). This will help you identify a non-toxic working concentration for mechanistic studies. 3. Time-Course Experiment: Assess cell viability at different time points (e.g., 6, 12, 24, 48 hours) to understand the kinetics of the cytotoxic effect. |
| My results are inconsistent between experiments. What are the likely causes? | 1. Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[1][2] 2. Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments.[2] 3. Compound Stability: Prepare fresh dilutions of your compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. 4. Assay Timing: Perform the assay at a consistent time point after treatment. |
| How do I choose the right control experiments for my study? | 1. Negative Control: Untreated cells to establish a baseline. 2. Vehicle Control: Cells treated with the same volume of the solvent used to dissolve this compound. 3. Positive Control: A well-characterized compound known to induce the effect you are investigating (e.g., a known autophagy inhibitor like 3-methyladenine if you are studying autophagy). |
| The compound seems to be affecting a specific signaling pathway. How can I confirm this? | 1. Western Blotting: Analyze the expression and phosphorylation status of key proteins in the suspected pathway. 2. qPCR: Measure the mRNA levels of target genes regulated by the pathway. 3. Inhibitor/Activator Studies: Use known inhibitors or activators of the pathway in combination with your compound to see if the effect is blocked or enhanced. |
Quantitative Data Summary
When investigating a novel compound, it is crucial to present quantitative data in a clear and organized manner. Below is an example table summarizing hypothetical cell viability data for this compound, based on a typical MTT assay.
| Cell Line | Treatment Group | Concentration (µM) | Mean Absorbance (OD 570nm) ± SD | Cell Viability (%) |
| HEK293 | Untreated Control | 0 | 1.25 ± 0.08 | 100 |
| Vehicle (0.1% DMSO) | 0 | 1.22 ± 0.09 | 97.6 | |
| This compound | 1 | 1.15 ± 0.11 | 92.0 | |
| This compound | 10 | 0.88 ± 0.07 | 70.4 | |
| This compound | 50 | 0.61 ± 0.05 | 48.8 | |
| This compound | 100 | 0.35 ± 0.04 | 28.0 | |
| HeLa | Untreated Control | 0 | 1.32 ± 0.10 | 100 |
| Vehicle (0.1% DMSO) | 0 | 1.30 ± 0.09 | 98.5 | |
| This compound | 1 | 1.21 ± 0.12 | 91.7 | |
| This compound | 10 | 0.95 ± 0.08 | 72.0 | |
| This compound | 50 | 0.70 ± 0.06 | 53.0 | |
| This compound | 100 | 0.41 ± 0.05 | 31.1 |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]
-
Treat the cells with various concentrations of this compound and appropriate controls (untreated and vehicle).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][5]
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate for 15 minutes on an orbital shaker.
-
Read the absorbance at 570 nm using a microplate reader.[3][5]
Western Blotting
Used to detect specific proteins in a sample.[6][7][8][9]
Procedure:
-
Sample Preparation: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.[7]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[8]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[6][9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8][10]
-
Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.[8]
Quantitative Real-Time PCR (qPCR)
Used to measure the quantity of a specific RNA.[11][12][13]
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into complementary DNA (cDNA) using a reverse transcriptase kit.[12]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers.
-
Thermal Cycling: Run the reaction in a qPCR instrument with the following typical stages: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[13]
-
Data Analysis: Analyze the data using the ΔΔCt method, normalizing the target gene expression to a housekeeping gene (e.g., GAPDH, β-actin).[12]
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical pathway for this compound.
Experimental Workflow
Caption: General workflow for testing a novel compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting experiments.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. youtube.com [youtube.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 8. addgene.org [addgene.org]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. google.com [google.com]
- 11. elearning.unite.it [elearning.unite.it]
- 12. clyte.tech [clyte.tech]
- 13. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
Technical Support Center: Interpreting Mass Spectrometry Data of 9-Methyladenine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the mass spectrometry data of 9-Methyladenine 1-oxide.
Frequently Asked Questions (FAQs)
1. What is the expected molecular weight and exact mass of this compound?
The molecular formula for this compound is C₆H₇N₅O.
| Property | Value |
| Average Mass | 165.15 g/mol |
| Monoisotopic Mass | 165.0647 Da |
The monoisotopic mass is the value that should be used for accurate mass measurements in mass spectrometry.
2. What are the expected primary ions of this compound in positive ion mode ESI-MS?
In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), you can expect to observe the protonated molecule, [M+H]⁺, as the primary ion. Additionally, adduct formation with common cations is likely.
| Ion Species | Formula | Calculated m/z |
| Protonated Molecule [M+H]⁺ | [C₆H₈N₅O]⁺ | 166.0725 |
| Sodium Adduct [M+Na]⁺ | [C₆H₇N₅ONa]⁺ | 188.0545 |
| Potassium Adduct [M+K]⁺ | [C₆H₇N₅OK]⁺ | 204.0284 |
3. What are the characteristic fragmentation patterns for N-oxides like this compound in MS/MS?
N-oxides exhibit characteristic fragmentation pathways. For this compound, the protonated molecule ([M+H]⁺, m/z 166.0725) is expected to undergo the following primary fragmentations upon collision-induced dissociation (CID):
-
Loss of an oxygen atom ([M+H-O]⁺): This is a common fragmentation for N-oxides and would result in an ion corresponding to protonated 9-Methyladenine.[1]
-
Loss of a hydroxyl radical ([M+H-OH]⁺): This is another characteristic fragmentation pathway for N-oxides.[1][2]
| Precursor Ion (m/z) | Fragmentation | Fragment Ion | Fragment Ion (m/z) |
| 166.0725 | Neutral Loss of O | [C₆H₈N₅]⁺ | 150.0779 |
| 166.0725 | Radical Loss of OH | [C₆H₇N₅]⁺ | 149.0701 |
4. Can this compound form dimers or other complex ions?
Yes, N-oxides have a tendency to form non-covalent dimers, especially in ESI-MS.[3] These would appear as ions such as [2M+H]⁺, [2M+Na]⁺, etc. The formation of these complexes is dependent on the concentration of the analyte and the composition of the mobile phase.
Troubleshooting Guides
Issue 1: No or Poor Signal Intensity
| Possible Cause | Troubleshooting Step |
| Improper Sample Concentration | Ensure your sample is at an appropriate concentration. If too dilute, the signal will be weak. If too concentrated, ion suppression can occur.[4] |
| Inefficient Ionization | Optimize ionization source parameters. For ESI, adjust the capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature. Consider trying a different ionization technique like APCI if ESI is not effective.[4] |
| Instrument Not Tuned or Calibrated | Regularly tune and calibrate your mass spectrometer using the manufacturer's recommended standards to ensure optimal performance.[4] |
| Leaks in the System | Check for leaks in the gas supply lines and at all connections. Leaks can significantly reduce sensitivity.[5] |
Issue 2: In-Source Deoxygenation
| Possible Cause | Troubleshooting Step |
| High Ion Source Temperature | The N-oxide functionality can be thermally labile. A prominent peak at the m/z of the deoxygenated species (9-Methyladenine, [M+H-O]⁺) in the full scan MS spectrum can indicate in-source deoxygenation.[3] |
| Reduce the ion source temperature (drying gas temperature or vaporizer temperature in APCI) to minimize thermal degradation.[3] | |
| Solvent-Mediated Deoxygenation | The extent of deoxygenation can be influenced by the solvent system.[3] |
| If possible, experiment with different solvent compositions. |
Issue 3: Complex Spectrum with Multiple Adducts
| Possible Cause | Troubleshooting Step |
| Presence of Alkali Metals | Sodium and potassium adducts ([M+Na]⁺, [M+K]⁺) are common in ESI-MS and can complicate spectra, especially with glassware that has not been properly cleaned. |
| To promote protonation and reduce alkali metal adducts, add a small amount of a volatile acid (e.g., 0.1% formic acid) to your mobile phase. | |
| High Analyte Concentration | Higher concentrations can promote the formation of dimers and other multimers. |
| Dilute your sample to see if the relative intensity of multimer peaks decreases. |
Issue 4: Unexplained Peaks in the Spectrum
| Possible Cause | Troubleshooting Step |
| Contamination | Contaminants can originate from the sample, solvent, glassware, or the LC-MS system itself. |
| Run a blank (injecting only the mobile phase) to identify background ions. Ensure high-purity solvents and clean sample vials are used. | |
| Column Bleed | If using liquid chromatography, stationary phase material can bleed from the column and appear as background ions, especially at high temperatures. |
| Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need to be replaced. |
Experimental Protocols
Protocol 1: Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound
-
Sample Preparation:
-
Dissolve the this compound standard in a suitable solvent (e.g., methanol, acetonitrile, or water) to a final concentration of 1-10 µg/mL.
-
For analysis in a complex matrix, perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and minimize matrix effects.
-
-
Instrumentation:
-
Use a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or Orbitrap instrument).
-
-
MS Parameters (Positive Ion Mode):
-
Infusion: Directly infuse the sample solution at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 20 - 40 psi
-
Drying Gas (N₂): 5 - 10 L/min
-
Drying Gas Temperature: 250 - 350 °C (start with a lower temperature to avoid deoxygenation)
-
Mass Range: m/z 100 - 500
-
-
Data Acquisition:
-
Acquire full scan mass spectra to identify the protonated molecule and any adducts.
-
Perform product ion scans (MS/MS) on the [M+H]⁺ ion (m/z 166.1) to observe the characteristic fragment ions. Use a collision energy of 10-30 eV as a starting point and optimize as needed.
-
Visualizations
Caption: Experimental Workflow for MS Analysis.
Caption: Expected Fragmentation Pathways.
Caption: Troubleshooting Flow for Poor Signal.
References
- 1. Mass spectrometry and computational study of collision-induced dissociation of 9-methylguanine–1-methylcytosine base-pair radical cation: intra-base-pair proton transfer and hydrogen transfer, non-statistical dissociation, and reaction with a water ligand - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. DNAmod: 9-methyladenine [dnamod.hoffmanlab.org]
- 4. mbp.science.ru.nl [mbp.science.ru.nl]
- 5. Synthesis of Some 1-Methyladenine Analogs and Their Biological Activities on Starfish Oocyte Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Novel Small Molecule Inhibitors
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
Q2: I am using a novel compound, 9-Methyladenine 1-oxide, and I am concerned about off-target effects. Where do I start?
Since there is limited information on this compound, a systematic approach to identify and minimize off-target effects is crucial. The first step is to perform comprehensive literature and database searches for the compound and structurally similar molecules. In the absence of data, in vitro and in silico profiling are necessary to identify potential off-target interactions.
Q3: What are the first experimental steps to identify potential off-target effects?
A good starting point is to perform a broad kinase panel screening or a similar profiling service. These services test your compound against a large number of purified enzymes (e.g., kinases, phosphatases, GPCRs) to identify potential off-target binding. Additionally, performing dose-response curves in multiple cell lines can reveal unexpected cellular phenotypes that might be due to off-target activities.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected phenotypic results.
Possible Cause: Off-target effects of the small molecule inhibitor.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a direct binding assay (e.g., cellular thermal shift assay - CETSA, or a pull-down assay with a biotinylated version of the compound) to confirm that your compound is engaging with the intended target in your experimental system.
-
Use a Structurally Unrelated Inhibitor: If possible, use a second, structurally distinct inhibitor of the same target. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiment: If you are inhibiting a target, try to rescue the phenotype by re-introducing a version of the target that is resistant to your inhibitor.
-
Dose-Response Analysis: Carefully analyze the dose-response curve. A steep curve may suggest a specific on-target effect, while a shallow curve could indicate multiple off-target interactions.
Issue 2: Cytotoxicity observed at effective concentrations.
Possible Cause: The observed cytotoxicity may be an off-target effect rather than a consequence of inhibiting the intended target.
Troubleshooting Steps:
-
Evaluate Target-Specific Cytotoxicity: Use a genetic approach (e.g., siRNA or CRISPR-Cas9 knockout) to deplete the target protein. If the genetic depletion does not phenocopy the cytotoxicity observed with the compound, the cytotoxicity is likely an off-target effect.
-
Cell Line Profiling: Test the compound in a panel of cell lines with varying expression levels of the intended target. A correlation between target expression and cytotoxicity supports an on-target effect.
-
Time-Course Experiment: Analyze the timing of cytotoxicity. On-target effects often have a specific and reproducible time course, while off-target toxicity might be more immediate and non-specific.
Data Presentation
When characterizing a new inhibitor, it is crucial to present data in a clear and comparative manner. The following table is a template for summarizing selectivity data.
Table 1: Hypothetical Selectivity Profile of a Novel Inhibitor
| Target | IC50 (nM) | Fold Selectivity (vs. Off-Target 1) |
| Primary Target | 15 | 66.7x |
| Off-Target 1 | 1000 | 1x |
| Off-Target 2 | 5000 | 5x |
| Off-Target 3 | >10000 | >10x |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the compound binds to the intended target protein in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with the compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C). The binding of the compound should stabilize the target protein, leading to less denaturation at higher temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blotting or other protein detection methods.
-
Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 2: Kinase Profiling Assay
Objective: To identify potential off-target kinase interactions.
Methodology:
-
Compound Submission: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Promega, Reaction Biology).
-
Assay Format: These services typically use in vitro radiometric or fluorescence-based assays with a large panel of purified kinases.
-
Data Analysis: The service will provide data on the percent inhibition of each kinase at a given concentration of your compound (e.g., 1 µM).
-
Follow-up: For any significant "hits" (e.g., >50% inhibition), perform follow-up dose-response experiments to determine the IC50 for those kinases.
Visualizations
The following diagrams illustrate key concepts and workflows for investigating off-target effects.
Caption: Workflow for characterizing and validating the on-target and off-target effects of a novel inhibitor.
Caption: A hypothetical signaling pathway illustrating how an inhibitor can have both on-target and off-target effects.
Refinement of protocols for enzymatic assays involving 9-Methyladenine 1-oxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with enzymatic assays involving 9-Methyladenine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What type of enzymes are expected to interact with this compound?
A1: Based on related compounds, this compound could be a substrate or inhibitor for several enzyme classes. N-oxidation of 9-methyladenine was not detected when using hepatic microsomes, however, N-demethylation was observed[1]. This suggests that demethylases may interact with this compound. Additionally, DNA repair enzymes, specifically DNA glycosylases like AfAlkA, are known to recognize and excise N1-methyladenine from DNA[2][3]. Therefore, it is plausible that DNA glycosylases could also recognize and process this compound within a DNA strand.
Q2: Can this compound be involved in cell signaling?
A2: While direct evidence for this compound is limited, a similar compound, Adenosine N1-oxide (ANO), has been shown to exert anti-inflammatory effects by modulating the PI3K/Akt/GSK-3β signaling pathway[4][5]. This suggests that N-oxide derivatives of adenine can have roles in cellular signaling.
Q3: How stable is this compound in typical assay buffers?
A3: The stability of N-oxide compounds can vary. It is crucial to empirically determine the stability of this compound in your specific assay buffer and under your experimental conditions (pH, temperature, light exposure). A common issue with N-oxides is their potential for reduction, which could be influenced by components in the assay buffer or by light.
Q4: Are there known safety concerns for this compound?
Troubleshooting Guide
Issue: Inconsistent or Non-Reproducible Results
Q: My assay results are highly variable between replicates. What could be the cause?
A: Inconsistent results in enzymatic assays can stem from several factors[6]:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for enzymes and substrates at low concentrations. Use calibrated pipettes and appropriate tips.
-
Temperature Fluctuations: Incubate reactions in a stable temperature environment, such as a water bath or incubator. Even small temperature variations can significantly affect enzyme activity.
-
Substrate/Compound Instability: As mentioned in the FAQ, this compound may have limited stability. Prepare fresh solutions of the compound for each experiment and protect them from light if they are found to be light-sensitive.
-
Enzyme Inactivation: Improper storage or repeated freeze-thaw cycles of the enzyme stock can lead to a loss of activity. Aliquot your enzyme and store it at the recommended temperature.
Issue: No or Low Enzyme Activity
Q: I am not observing any enzymatic activity with my this compound substrate. What should I check?
A:
-
Incorrect Assay Conditions: Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme. These conditions are often enzyme-specific and can be found in the relevant literature for the enzyme class you are using.
-
Missing Cofactors: Many enzymes require specific cofactors (e.g., metal ions, NADPH) for their activity[7]. Ensure all necessary cofactors are present in the reaction mixture at the correct concentrations.
-
Inactive Enzyme: Test your enzyme with a known, validated substrate to confirm its activity. If the enzyme is active with the control substrate, the issue may lie with the this compound substrate.
-
Substrate is Not Recognized: It is possible that the enzyme you are using does not recognize or process this compound. Consider testing other enzymes of the same class or from different organisms.
Issue: High Background Signal
Q: My negative control (no enzyme) shows a high signal. How can I reduce this?
A:
-
Substrate Instability: The this compound substrate may be degrading non-enzymatically under the assay conditions, leading to a signal. You can test this by incubating the substrate in the assay buffer without the enzyme and measuring the signal over time.
-
Interference from Assay Components: Components of your buffer or the detection reagents may be contributing to the background signal. Test for interference by running controls with each component omitted.
-
Contamination: Ensure all reagents and labware are free from contaminants that could interfere with the assay.
Quantitative Data Summary
As specific kinetic data for enzymes acting on this compound are not widely published, the following table is provided as a template for summarizing your experimental findings. This will allow for easy comparison of different enzymes or experimental conditions.
| Enzyme Variant/Condition | Substrate Concentration (µM) | Initial Velocity (V₀) (µmol/min) | Kₘ (µM) | Vₘₐₓ (µmol/min) | k_cat (s⁻¹) | k_cat/Kₘ (M⁻¹s⁻¹) |
| Enzyme A, pH 7.5 | ... | ... | ||||
| Enzyme B, pH 7.5 | ... | ... | ||||
| Enzyme A, pH 8.0 | ... | ... |
Kₘ (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme.[7][8] Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[7][8] k_cat (Turnover Number): The maximum number of substrate molecules converted to product per enzyme molecule per second.[8] k_cat/Kₘ (Catalytic Efficiency): A measure of how efficiently an enzyme converts a substrate into a product.[8]
Detailed Experimental Protocols
Protocol: DNA Glycosylase Assay for this compound
This protocol is adapted from methods used for assaying the activity of DNA glycosylases on methylated DNA substrates[3].
1. Substrate Preparation:
- Synthesize a single-stranded oligonucleotide containing a single this compound residue at a defined position.
- Anneal the modified oligonucleotide with its complementary strand to create a double-stranded DNA substrate.
- Label one of the oligonucleotides with a fluorescent tag (e.g., 6-FAM) for detection.
2. Reaction Mixture:
- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 1 mM EDTA, 1 mM DTT, pH 7.5).
- In a microcentrifuge tube, combine:
- 10 µL of 2x reaction buffer
- 1 µL of 100 nM fluorescently labeled DNA substrate
- X µL of purified DNA glycosylase (concentration to be optimized)
- Nuclease-free water to a final volume of 20 µL.
3. Incubation:
- Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for human enzymes) for a defined period (e.g., 30 minutes).
4. Reaction Termination and Product Cleavage:
- Stop the reaction by adding 2 µL of 1 M NaOH.
- Heat the mixture at 95°C for 10 minutes to cleave the abasic site created by the glycosylase.
5. Analysis:
- Neutralize the reaction with 2 µL of 1 M HCl.
- Add an equal volume of formamide loading dye.
- Denature the DNA by heating at 95°C for 5 minutes and then rapidly cool on ice.
- Separate the products on a denaturing polyacrylamide gel.
- Visualize the fluorescently labeled DNA fragments using a gel imager. The product will be a shorter fragment than the original substrate.
6. Quantification:
- Quantify the intensity of the substrate and product bands to determine the percentage of substrate cleavage and calculate the reaction rate.
Visualizations
Signaling Pathway
Caption: PI3K/Akt/GSK-3β signaling pathway modulated by Adenosine N1-oxide.
Experimental Workflow
Caption: Generalized workflow for an enzymatic assay.
References
- 1. Biological N-oxidation of adenine and 9-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for enzymatic excision of N1-methyladenine and N3-methylcytosine from DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for enzymatic excision of N1-methyladenine and N3-methylcytosine from DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation [jstage.jst.go.jp]
- 6. The nature of experimental error in enzyme kinetic measurments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of 9-Methyladenine 1-oxide and 9-methyladenine: An Overview of Current Scientific Knowledge
A comprehensive review of existing scientific literature reveals a significant disparity in the available research and data for 9-Methyladenine 1-oxide and its parent compound, 9-methyladenine. While 9-methyladenine is a well-characterized molecule with known biological roles, information regarding the biological effects, mechanism of action, and experimental data for this compound is virtually nonexistent. This guide aims to present the current state of knowledge for both compounds, highlighting the extensive data available for 9-methyladenine and the notable absence of research on its N-oxide derivative.
Introduction to the Compounds
9-methyladenine is a purine derivative in which a methyl group is attached to the 9-position of the adenine ring. It is a naturally occurring modification found in nucleic acids and plays a role in various biological processes. Its structure and properties have been the subject of numerous studies.
This compound , as its name suggests, is the N-oxide derivative of 9-methyladenine, with an oxygen atom bonded to the nitrogen at the 1-position of the adenine ring. The formation of N-oxides is a common metabolic pathway for many nitrogen-containing compounds. However, in the case of 9-methyladenine, its formation via biological N-oxidation appears to be limited.
Comparative Biological Activity and Experimental Data
A critical gap in the scientific literature prevents a direct, data-driven comparison of the biological effects of this compound and 9-methyladenine. To date, no experimental studies have been published that directly investigate and compare the activities of these two specific compounds.
9-methyladenine: A Summary of Known Effects
Research on 9-methyladenine has established its involvement in various cellular processes. It is recognized as a component of modified nucleic acids and its effects on DNA structure and function have been investigated.
| Property | Description | References |
| Biological Role | A modified purine base found in nucleic acids. | |
| Metabolism | In vitro studies with liver microsomes from hamster, mouse, and rat did not detect the N-oxidation of 9-methyladenine. | [1] |
Further quantitative data on the specific biological activities of 9-methyladenine from comparative studies is not available in the context of a direct comparison with its 1-oxide derivative.
This compound: An Absence of Data
A thorough search of scientific databases reveals a significant lack of information on the biological effects of this compound. One key study investigating the in vitro metabolism of 9-alkyladenines reported that the N-oxidation of 9-methyladenine was not detected in hepatic microsomes from the species tested[1]. This finding suggests that this compound may not be a significant metabolite, which could explain the dearth of research into its biological properties.
Due to this absence of experimental data, no quantitative comparisons of potency, efficacy, or signaling pathway modulation can be made between this compound and 9-methyladenine at this time.
Experimental Protocols
Detailed experimental protocols for the direct comparison of this compound and 9-methyladenine are not available due to the lack of published research.
The single available study that indirectly addresses the formation of this compound employed the following methodology:
In Vitro Metabolism of 9-methyladenine
-
System: Hepatic microsomes from hamster, mouse, and rat.
-
Substrate: 9-methyladenine.
-
Objective: To investigate the potential for microsomal N-oxidation.
-
Outcome: No detectable formation of this compound was observed[1].
Signaling Pathways and Logical Relationships
The lack of data on the biological targets and effects of this compound precludes the creation of any signaling pathway diagrams. For 9-methyladenine, while its presence in nucleic acids is known, specific signaling pathways directly modulated by this compound (in a manner that would be comparable to a synthetic derivative) are not well-defined in the available literature.
To illustrate the expected metabolic relationship, a conceptual workflow can be visualized:
Figure 1. A diagram illustrating the investigated metabolic conversion of 9-methyladenine to this compound, which was not observed in the cited study.
Conclusion
For researchers, scientists, and drug development professionals, this represents a significant knowledge gap. Future research would be required to first synthesize and then characterize the biological effects of this compound to enable any form of comparative analysis with 9-methyladenine. Until such data becomes available, any discussion of their comparative effects would be purely speculative.
References
Comparative Analysis of Anti-N1-methyladenosine (m1A) Antibody Specificity with a Focus on Potential Cross-reactivity with 9-Methyladenine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of anti-N1-methyladenosine (m1A) antibodies. Due to a lack of published data on the specific cross-reactivity with 9-Methyladenine 1-oxide, this document outlines the known cross-reactivities of anti-m1A antibodies with other relevant molecules and presents a detailed experimental protocol to determine the binding specificity against this compound.
N1-methyladenosine (m1A) is a post-transcriptional RNA modification found in various RNA species, including tRNA, rRNA, and mRNA.[1][2] This modification plays a crucial role in regulating the structure and function of RNA, thereby impacting processes such as translation.[1] The study of m1A has been significantly advanced by the use of antibodies specific to this modification. However, the utility of these antibodies is contingent on their specificity and minimal cross-reactivity with other endogenous molecules. A significant concern in the field has been the cross-reactivity of certain anti-m1A antibodies with the 7-methylguanosine (m7G) cap found at the 5' end of eukaryotic mRNAs.[3][4][5] This has led to false-positive signals in some studies, highlighting the critical need for thorough antibody validation.[3][4][5]
Known Cross-Reactivity of Anti-m1A Antibodies
Several studies have investigated the specificity of commercially available anti-m1A antibodies. A notable finding is the cross-reactivity of some widely used anti-m1A antibodies with the m7G-cap structure of mRNA.[3][4][5] However, other anti-m1A antibodies have been developed that do not exhibit this cross-reactivity, demonstrating the importance of selecting and validating the appropriate antibody for a given application.[3][4][5]
| Antibody Type | Known Cross-Reactivity | Reference |
| Anti-m1A (Clone A) | High cross-reactivity with m7G-cap | [3][4][5] |
| Anti-m1A (Clone B) | No significant cross-reactivity with m7G-cap | [3][5] |
| Anti-m1A (E8S7H) | No cross-reactivity with unmodified adenosine, N6-methyladenosine, or 2'-O-methyladenosine | [1] |
Proposed Experiment to Determine Cross-reactivity with this compound
To ascertain the cross-reactivity of an anti-m1A antibody with this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the recommended method.[6] This assay measures the ability of a free antigen (the competitor, in this case, this compound) to compete with a coated antigen (m1A) for binding to the antibody. A reduction in signal with increasing competitor concentration indicates cross-reactivity.
Hypothetical Competitive ELISA Data
The following table illustrates hypothetical data from a competitive ELISA experiment designed to test the cross-reactivity of an anti-m1A antibody.
| Competitor Molecule | Competitor Concentration (nM) | Absorbance (450 nm) | % Inhibition |
| N1-methyladenosine (Positive Control) | 0 | 1.50 | 0% |
| 1 | 1.20 | 20% | |
| 10 | 0.75 | 50% | |
| 100 | 0.30 | 80% | |
| 1000 | 0.15 | 90% | |
| This compound | 0 | 1.50 | 0% |
| 1 | 1.45 | 3% | |
| 10 | 1.35 | 10% | |
| 100 | 1.20 | 20% | |
| 1000 | 0.90 | 40% | |
| Adenosine (Negative Control) | 1000 | 1.48 | 1% |
Interpretation: In this hypothetical scenario, this compound shows some level of cross-reactivity, as evidenced by the decrease in absorbance at higher concentrations, although it is significantly less potent than the target antigen, N1-methyladenosine.
Experimental Workflow and Protocols
Competitive ELISA Workflow
References
- 1. N1-Methyladenosine (m1A) (E8S7H) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. Frontiers | Comprehensive of N1-Methyladenosine Modifications Patterns and Immunological Characteristics in Ovarian Cancer [frontiersin.org]
- 3. Antibody cross-reactivity accounts for widespread appearance of m1A in 5’UTRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody cross-reactivity accounts for widespread appearance of m1A in 5'UTRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. elisakits.co.uk [elisakits.co.uk]
A Comparative Analysis of Adenine N-Oxide Derivatives in Biological Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various adenine N-oxide derivatives. The information presented is supported by experimental data to facilitate informed decisions in research and development.
Adenine N-oxide derivatives, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities range from anti-inflammatory and anticancer properties to roles in fundamental cellular processes. This guide offers a comparative analysis of key adenine N-oxide derivatives, focusing on their cytotoxic effects, metabolic stability, and underlying mechanisms of action.
Comparative Biological Activity
The biological efficacy of adenine N-oxide derivatives is significantly influenced by the nature and position of substitutions on the adenine ring. This section provides a comparative overview of their cytotoxic activity against cancer cell lines and their metabolic profiles.
Cytotoxic Effects on Cancer Cell Lines
While comprehensive comparative studies providing a wide range of IC50 values for various adenine N-oxide derivatives are still emerging, existing research indicates their potential as anticancer agents. For instance, adenosine N1-oxide and AMP N1-oxide have demonstrated strong growth-inhibitory activity in mouse sarcoma 180 cells[1]. Further research is required to establish a detailed structure-activity relationship for the cytotoxicity of this class of compounds.
Table 1: Comparative Cytotoxicity of Adenine N-Oxide Derivatives
| Derivative | Cell Line | IC50 (µM) | Reference |
| Adenosine N1-oxide | Mouse Sarcoma 180 | Data not available | [1] |
| AMP N1-oxide | Mouse Sarcoma 180 | Data not available | [1] |
| Further research is needed to populate this table with a broader range of derivatives and specific IC50 values. |
Metabolic Stability and Biotransformation
The metabolic fate of adenine N-oxide derivatives is a critical determinant of their in vivo efficacy and potential toxicity. Studies on the in vitro metabolism of adenine and its 9-alkyl derivatives using liver microsomes have revealed that the susceptibility to N-oxidation and the subsequent metabolic pathways are highly dependent on the substituent at the 9-position[2].
Table 2: Comparative in vitro Metabolism of Adenine Derivatives by Liver Microsomes
| Substrate | N-Oxide Formation | N-Dealkylation | Susceptibility to N-Oxidation |
| Adenine | Not detected | Not applicable | Not susceptible |
| 9-Methyladenine | Not detected | Observed | Not susceptible |
| 9-Benzyladenine | Observed | Observed | Susceptible |
Mechanisms of Action: A Focus on Signaling Pathways
The biological effects of adenine N-oxide derivatives are mediated through their interaction with various cellular signaling pathways. A notable example is adenosine N1-oxide, which exerts its anti-inflammatory effects by modulating the PI3K/Akt/GSK-3β signaling pathway[3][4][5][6].
Adenosine N1-oxide and the PI3K/Akt/GSK-3β Signaling Pathway
Adenosine N1-oxide has been shown to up-regulate the phosphorylation of Akt and its downstream target, glycogen synthase kinase-3β (GSK-3β)[3][4]. This activation of the PI3K/Akt pathway is crucial for its anti-inflammatory properties. The signaling cascade is initiated by the activation of a receptor, which then leads to the activation of PI3K. PI3K, in turn, phosphorylates and activates Akt, which then phosphorylates and inactivates GSK-3β. This pathway is a key regulator of cellular processes such as inflammation, proliferation, and survival.
Figure 1: Adenosine N1-oxide signaling pathway.
Experimental Protocols
To facilitate further research and comparative analysis, this section provides detailed methodologies for key experiments cited in this guide.
Cytotoxicity Assay using MTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Test compound (adenine N-oxide derivative)
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)[8][9][10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the adenine N-oxide derivative and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Metabolism using Liver Microsomes
This protocol describes a general procedure for studying the metabolism of adenine N-oxide derivatives using liver microsomes.
Materials:
-
Liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Test compound (adenine N-oxide derivative)
-
Acetonitrile or other organic solvent for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), phosphate buffer, and the test compound in a microcentrifuge tube.[11]
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the parent compound and any potential metabolites.
-
Data Analysis: Determine the rate of metabolism of the parent compound and identify the metabolites formed.
Figure 2: Experimental workflows.
Conclusion
Adenine N-oxide derivatives represent a promising class of compounds with diverse biological activities. This guide provides a comparative overview of their cytotoxicity, metabolic stability, and a key signaling pathway involved in their mechanism of action. The provided experimental protocols are intended to facilitate further research and a more comprehensive understanding of these fascinating molecules. Future studies should focus on expanding the library of adenine N-oxide derivatives and conducting systematic comparative analyses to elucidate clear structure-activity relationships and identify lead candidates for therapeutic development.
References
- 1. Biochemical behavior of N-oxidized cytosine and adenine bases in DNA polymerase-mediated primer extension reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid phase extraction and HPLC determination of 9-benzyladenine and isomeric 9-(nitrobenzyl)adenines and their metabolic N1-oxides present in microsomal incubates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation [jstage.jst.go.jp]
- 4. Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation [jstage.jst.go.jp]
- 5. Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vrf.iranjournals.ir [vrf.iranjournals.ir]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments to Confirm the Specificity of 9-Methyladenine 1-oxide Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a novel compound's biological effects is paramount. This guide provides a framework for designing and interpreting control experiments to validate the specific actions of 9-Methyladenine 1-oxide. By comparing its performance with a structurally similar, less active control molecule, 9-methyladenine, researchers can build a robust case for on-target activity. This guide includes hypothetical comparative data, detailed experimental protocols, and visualizations of a potential signaling pathway and experimental workflows.
Data Presentation: Comparative Analysis of this compound and Control Compounds
To rigorously assess the specific effects of this compound, it is essential to compare its activity against a negative control and a positive control. Here, we utilize 9-methyladenine as a structurally related negative control, which is anticipated to have significantly lower activity due to the absence of the 1-oxide moiety. A known inhibitor of the hypothetical target pathway, the MEK inhibitor U0126, serves as a positive control.
Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual experimental results may vary.
Table 1: Comparative Cell Viability (MTT Assay)
| Compound | Concentration (µM) | Cell Viability (% of Vehicle Control) |
| Vehicle (DMSO) | - | 100% |
| This compound | 1 | 85% |
| 10 | 55% | |
| 50 | 20% | |
| 9-methyladenine (Negative Control) | 1 | 98% |
| 10 | 95% | |
| 50 | 88% | |
| U0126 (Positive Control) | 10 | 45% |
Table 2: Comparative Effect on ERK Phosphorylation (Western Blot Quantification)
| Compound | Concentration (µM) | p-ERK / Total ERK Ratio (Normalized to Vehicle) |
| Vehicle (DMSO) | - | 1.00 |
| This compound | 10 | 0.45 |
| 9-methyladenine (Negative Control) | 10 | 0.95 |
| U0126 (Positive Control) | 10 | 0.15 |
Table 3: Comparative Target Engagement (Cellular Thermal Shift Assay - CETSA)
| Compound | Concentration (µM) | Thermal Shift (ΔTm) in °C |
| Vehicle (DMSO) | - | 0 |
| This compound | 50 | +3.5°C |
| 9-methyladenine (Negative Control) | 50 | +0.2°C |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
Cell Viability (MTT) Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
96-well plates
-
Complete cell culture medium
-
This compound, 9-methyladenine, U0126 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds (this compound, 9-methyladenine, U0126) in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the cells and replace it with medium containing the test compounds or vehicle control.
-
Incubate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for ERK Phosphorylation
This technique is used to detect changes in the phosphorylation state of the ERK protein, a key component of the MAPK signaling pathway.
Materials:
-
Cells of interest
-
6-well plates
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the test compounds or vehicle for the desired time (e.g., 1-2 hours).
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH).
-
Quantify band intensities and normalize the phospho-ERK signal to total ERK and the loading control.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the direct binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability.
Materials:
-
Cells of interest
-
Test compounds
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Lysis equipment (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
Western blot apparatus and reagents
Protocol:
-
Culture cells to a high density and treat with the test compound or vehicle control for a specified time.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed.
-
Collect the supernatant and analyze the amount of soluble target protein by Western blot.
-
Generate a melting curve by plotting the amount of soluble protein against temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Mandatory Visualizations
Hypothetical Signaling Pathway for this compound
Based on the known functions of purine analogs in cellular proliferation, a plausible, yet hypothetical, target for this compound is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK cascade.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Experimental Workflow for Specificity Testing
A logical workflow is essential for systematically evaluating the specificity of a compound.
Caption: A logical workflow for confirming the specificity of this compound effects.
Orthogonal Methods for the Detection of 9-Methyladenine 1-oxide in Biological Samples: A Comparative Guide
The detection and quantification of modified nucleosides in biological matrices are critical for understanding their physiological roles and their potential as biomarkers in drug development and disease diagnostics. 9-Methyladenine 1-oxide (m9A-O) is a modified purine base whose biological significance is an emerging area of research. Validating the presence and abundance of such modifications requires robust analytical strategies, often employing multiple, independent (orthogonal) methods to ensure accuracy and rule out artifacts.
This guide provides a comparative overview of potential orthogonal methods for the detection of m9A-O in biological samples. Given the limited specific literature on m9A-O detection, this comparison is based on established techniques for similar modified nucleosides, such as N1-methyladenosine (m1A) and N6-methyladenosine (m6A).
Data Presentation: Comparison of Potential Orthogonal Methods for this compound Detection
| Method | Principle | Potential Specificity | Potential Sensitivity (LOD) | Quantitative Capability | Throughput | Potential Pros | Potential Cons |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by chromatography followed by detection based on mass-to-charge ratio of fragmented ions. | High | Very High (fmol to amol) | Absolute Quantification | Medium | High specificity and sensitivity; can detect novel modifications. | Requires expensive instrumentation; matrix effects can cause ion suppression. |
| Immunoassay (e.g., ELISA) | Specific recognition of the target molecule by an antibody. | High (dependent on antibody) | High (pg to ng) | Relative or Absolute Quantification | High | High throughput; relatively low cost per sample. | Potential for cross-reactivity with structurally similar molecules; requires a specific antibody which may not be available. |
| Chemical Derivatization with Sequencing | Chemical modification of the target nucleoside that leads to a detectable change during reverse transcription or sequencing. | High (dependent on reaction) | High | Relative Quantification | High | Can provide single-base resolution in RNA/DNA. | The chemistry may not be perfectly specific; potential for RNA/DNA damage. |
| Electrochemical Immunosensor | An immunoassay where the antibody-antigen binding event is detected by an electrochemical signal. | High | Very High (pM to nM) | Relative Quantification | Low to Medium | High sensitivity and potential for miniaturization. | Susceptible to interference from electroactive species in the sample.[1] |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is considered the gold standard for the quantification of small molecules, including modified nucleosides.
Methodology:
-
Sample Preparation:
-
Extract total nucleic acids (DNA and/or RNA) from the biological sample (e.g., cells, tissue).
-
Digest the nucleic acids into individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.[2]
-
Precipitate proteins and remove other interfering substances.
-
The resulting supernatant containing the nucleosides is collected for analysis.
-
-
Liquid Chromatography Separation:
-
Inject the prepared sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separate the nucleosides on a C18 reverse-phase column using a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry Detection:
-
The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in positive ion mode.
-
Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for m9A-O and an internal standard are monitored.
-
Immunoassay (Competitive ELISA - Hypothetical)
This protocol is hypothetical and contingent on the availability of a specific antibody against this compound.
Methodology:
-
Plate Coating:
-
Coat the wells of a microtiter plate with a conjugate of m9A-O and a carrier protein (e.g., BSA).
-
Wash the plate to remove unbound conjugate.
-
Block the remaining protein-binding sites in the coated wells with a blocking buffer.
-
-
Competitive Binding:
-
Prepare standards of known m9A-O concentrations and the prepared biological samples (as described in the LC-MS/MS sample preparation).
-
Add the standards or samples to the wells, followed by the addition of a limited amount of a primary antibody specific for m9A-O.
-
Incubate to allow competition between the m9A-O in the sample/standard and the m9A-O conjugate on the plate for binding to the antibody.
-
-
Detection:
-
Wash the plate to remove unbound antibodies.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.
-
Wash the plate to remove the unbound secondary antibody.
-
Add a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric, fluorometric).
-
Measure the signal using a plate reader. The signal intensity will be inversely proportional to the concentration of m9A-O in the sample.
-
Visualizations
Caption: General experimental workflow for the orthogonal detection of this compound.
References
- 1. Electrochemical immunosensor for N6-methyladenosine detection in human cell lines based on biotin-streptavidin system and silver-SiO2 signal amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptome-wide profiling of N6-methyladenosine via a selective chemical labeling method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Processing of Adenine Analogs: Featuring 9-Methyladenine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic processing of various adenine analogs, with a special focus on 9-Methyladenine 1-oxide. The information is intended to assist researchers in understanding the metabolic fate and potential biological activity of these compounds. The data presented is based on available scientific literature.
Introduction
Adenine and its analogs are fundamental components in numerous biological processes, from serving as building blocks of nucleic acids to acting as signaling molecules and cofactors. The modification of the adenine structure, through substitutions or oxidations, can dramatically alter its recognition and processing by enzymes, leading to varied biological effects. This guide focuses on the enzymatic processing of these analogs by three key enzymes in purine metabolism: Adenosine Deaminase, Adenosine Kinase, and Purine Nucleoside Phosphorylase.
Data Presentation: Comparative Enzymatic Processing of Adenine Analogs
The following tables summarize the known kinetic parameters (Km and Vmax) for the processing of various adenine analogs by key enzymes in purine metabolism. The absence of data for this compound is explicitly noted.
Table 1: Adenosine Deaminase (ADA) Activity on Adenine Analogs
| Substrate/Analog | Km (µM) | Vmax (relative to Adenosine) | Citation |
| Adenosine | 5.6 - 103 | 100% | [1][2] |
| 2'-Deoxyadenosine | >100 | Lower than Adenosine | [1] |
| N6-methyladenosine | Competitive Inhibitor (Ki = 2 µM) | - | |
| 6-Chloropurine Riboside | - | Substrate | [3] |
| 6-Fluoropurine Riboside | - | Substrate | [3] |
| This compound | No data available | No data available |
Table 2: Adenosine Kinase (AK) Activity on Adenine Analogs
| Substrate/Analog | Km (µM) | Vmax (relative to Adenosine) | Citation |
| Adenosine | 0.5 - 5.0 | 100% | [4] |
| 2-Chloroadenosine | 1 | Substrate | [4] |
| N6-Cyclohexyladenosine | 330 | Substrate | [4] |
| N6-L-phenylisopropyladenosine | 205 | Substrate | [4] |
| 5'-N-ethylcarboxamidoadenosine | Inhibitor (IC50 = 25 µM) | Not a substrate | [4] |
| 5'-Methylthioadenosine | Inhibitor (IC50 = 250 µM) | Not a substrate | [4] |
| This compound | No data available | No data available |
Table 3: Purine Nucleoside Phosphorylase (PNP) Activity on Adenine Analogs
| Substrate/Analog | Km (µM) | Vmax (relative to Inosine) | Citation |
| Inosine | - | 100% | [5] |
| Guanosine | - | Substrate | [6] |
| 7-Methyl-6-thio-guanosine | - | Substrate | [5] |
| This compound | No data available | No data available |
Experimental Protocols
Detailed methodologies for assaying the activity of the key enzymes involved in adenine analog metabolism are provided below. These protocols can be adapted for the investigation of this compound and other novel analogs.
Adenosine Deaminase (ADA) Activity Assay
This protocol is based on the spectrophotometric measurement of the decrease in absorbance at 265 nm as adenosine is converted to inosine.
Materials:
-
Spectrophotometer capable of UV measurements
-
Quartz cuvettes
-
Adenosine Deaminase (commercial source)
-
Adenosine and other adenine analog substrates
-
Phosphate buffer (50 mM, pH 7.5)
-
Inhibitors (optional)
Procedure:
-
Prepare a stock solution of adenosine and other test analogs in phosphate buffer.
-
Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and the desired concentration of the substrate.
-
Equilibrate the cuvette at the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a known amount of adenosine deaminase to the cuvette.
-
Immediately start monitoring the decrease in absorbance at 265 nm over time.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.
-
To determine Km and Vmax, vary the substrate concentration and measure the initial rates. The data can be plotted using Michaelis-Menten or Lineweaver-Burk plots.
-
For inhibition studies, pre-incubate the enzyme with the inhibitor for a specific time before adding the substrate.
Adenosine Kinase (AK) Activity Assay
This protocol describes a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Spectrophotometer
-
Adenosine Kinase (commercial source)
-
Adenosine and other adenine analog substrates
-
ATP, phosphoenolpyruvate (PEP), NADH
-
Pyruvate kinase (PK) and lactate dehydrogenase (LDH) (coupling enzymes)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing MgCl2 and KCl
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, ATP, PEP, and NADH.
-
Add the coupling enzymes, pyruvate kinase and lactate dehydrogenase, to the mixture.
-
Add the desired concentration of adenosine or the adenine analog to be tested.
-
Equilibrate the mixture at the desired temperature.
-
Initiate the reaction by adding adenosine kinase.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of ADP production is proportional to the rate of NADH oxidation.
-
Determine kinetic parameters by varying the substrate and ATP concentrations.
Purine Nucleoside Phosphorylase (PNP) Activity Assay
This protocol is based on the phosphorolysis of a purine nucleoside, and the subsequent conversion of the product to uric acid, which can be measured at 293 nm.
Materials:
-
Spectrophotometer with UV capabilities
-
Purine Nucleoside Phosphorylase (commercial source)
-
Inosine or other purine nucleoside substrates
-
Phosphate buffer
-
Xanthine oxidase (coupling enzyme)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the purine nucleoside substrate.
-
Add xanthine oxidase to the mixture.
-
Equilibrate the mixture at the desired temperature.
-
Initiate the reaction by adding purine nucleoside phosphorylase.
-
Monitor the increase in absorbance at 293 nm, which corresponds to the formation of uric acid.
-
The rate of the reaction is determined from the linear phase of the absorbance change.
-
Kinetic parameters can be determined by varying the concentrations of the nucleoside and phosphate.
Mandatory Visualization
Signaling Pathway: Purine Salvage Pathway
The following diagram illustrates the central role of Adenosine Deaminase, Adenosine Kinase, and Purine Nucleoside Phosphorylase in the purine salvage pathway.
Caption: Overview of the purine salvage pathway.
Experimental Workflow: Enzyme Kinetic Analysis
The following diagram outlines a general workflow for determining the kinetic parameters of an enzyme with a given substrate.
Caption: Workflow for enzyme kinetic analysis.
Conclusion
The enzymatic processing of adenine analogs is a critical determinant of their biological activity and therapeutic potential. While a substantial body of research exists for many analogs, this guide highlights a significant knowledge gap concerning this compound. The provided experimental protocols offer a clear path for researchers to investigate the kinetics of this and other novel compounds with key purine-metabolizing enzymes. Such studies are essential for a comprehensive understanding of their pharmacology and for the rational design of new therapeutic agents. Future research focused on the enzymatic processing of this compound will be invaluable to the scientific community.
References
- 1. Substrate specificities of adenosine deaminase and adenosine phosphorylase from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine Kinase: A Key Regulator of Purinergic Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine deaminase converts purine riboside into an analogue of a reactive intermediate: a 13C NMR and kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bacterial Purine Nucleoside Phosphorylases from Mesophilic and Thermophilic Sources: Characterization of Their Interaction with Natural Nucleosides and Modified Arabinofuranoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purine nucleoside phosphorylase - Wikipedia [en.wikipedia.org]
Structure-Activity Relationship of 9-Methyladenine Derivatives: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 9-methyladenine derivatives, focusing on their structure-activity relationships (SAR) as modulators of key biological targets. The information presented herein is intended to support research and drug development efforts by providing objective comparisons of the performance of these compounds with supporting experimental data.
Introduction to 9-Methyladenine Derivatives
9-Methyladenine is a purine analog that serves as a versatile scaffold for the development of biologically active compounds. Modifications at various positions of the 9-methyladenine core, particularly at the N6 and C8 positions, have yielded derivatives with significant affinity and selectivity for important drug targets, including adenosine receptors and protein kinases. This guide will focus on two primary areas of activity: antagonism of adenosine receptors and inhibition of Polo-like kinase 1 (PLK1).
Comparison of 9-Methyladenine Derivatives as Adenosine Receptor Antagonists
Derivatives of 9-methyladenine have been extensively explored as antagonists for adenosine receptors, which are G-protein coupled receptors (GPCRs) involved in a multitude of physiological processes. The SAR of these compounds reveals key structural features that govern their potency and selectivity.
Structure-Activity Relationship at A1 and A2A Adenosine Receptors
Substitution at the N6-position of 9-methyladenine has a profound impact on the affinity for A1 and A2A adenosine receptors. Generally, N6-substitution significantly enhances potency at A1 receptors, while having a less pronounced or even detrimental effect on A2A receptor affinity[1].
Key SAR Observations:
-
N6-Alkyl and Cycloalkyl Substituents: Introduction of small alkyl or cycloalkyl groups at the N6-position dramatically increases A1 receptor affinity. For instance, N6-cyclopentyl-9-methyladenine is over 100-fold more potent at A1 receptors than the parent 9-methyladenine[1]. This modification often leads to A1-selective antagonists.
-
N6-Phenylisopropyl Substituents: Stereochemistry at the N6-substituent plays a crucial role. The (R)-enantiomer of N6-(1-phenyl-2-propyl)-9-methyladenine exhibits higher affinity for both A1 and A2A receptors compared to the (S)-enantiomer, mirroring the stereoselectivity observed for adenosine agonists[1].
Table 1: Comparative Activity of N6-Substituted 9-Methyladenine Derivatives at Adenosine A1 and A2A Receptors [1]
| Compound | N6-Substituent | A1 Receptor Ki (µM) (Rat Brain) | A2A Receptor KB (µM) (Human Platelets) |
| 9-Methyladenine | H | ~100 | 24 |
| 1 | Methyl | 18 | 18 |
| 2 | n-Propyl | 3.0 | 12 |
| 3 | Isopropyl | 3.0 | 12 |
| 4 | n-Butyl | 1.8 | 10 |
| 5 | Cyclopentyl | 0.5 | 5.0 |
| 6 | (R)-1-Phenyl-2-propyl | 0.8 | 3.0 |
| 7 | (S)-1-Phenyl-2-propyl | 8.0 | 25 |
Signaling Pathway of A1 and A2B Adenosine Receptors
Adenosine receptors modulate intracellular signaling primarily through the regulation of adenylyl cyclase activity. A1 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2B receptors are coupled to Gs proteins, which activate adenylyl cyclase and increase cAMP levels.
Caption: Adenosine Receptor Signaling Pathways.
Comparison of 9-Methyladenine Derivatives as PLK1 Inhibitors
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in cell cycle regulation, making it an attractive target for cancer therapy. Certain 9-methyladenine derivatives have been identified as potent inhibitors of PLK1.
Structure-Activity Relationship of PLK1 Inhibitors
The SAR for 9-methyladenine-based PLK1 inhibitors often involves modifications to create a scaffold that can effectively occupy the ATP-binding pocket of the kinase.
Key SAR Observations:
-
The development of hybridized 3D-QSAR models has aided in the design of novel PLK1 inhibitors based on different scaffolds, some of which incorporate a 9-methyladenine-like core.[2]
-
A series of 1-pyridyl-4-substituted-pyrazole-3-carboxamide derivatives, which can be considered analogs of substituted adenines, have shown inhibitory activity against PLK1, with IC50 values in the nanomolar range.[2]
Table 2: Comparative Activity of Pyrazole-based PLK1 Inhibitors (Analogs of 9-Substituted Adenines) [2]
| Compound | R1 Group | R2, R4 Groups on Benzyloxy | PLK1 IC50 (nM) |
| 8a | 2-Methoxyphenyl | H, H | >10000 |
| 9a | Phenyl | H, H | 8720 |
| 10a | Cyclohexyl | H, H | >10000 |
| 15 | 2-Methoxyphenyl | 2-Cl, 4-t-butyldimethylsilyloxy | 219 |
| 17 | Phenyl | 2-Cl, 4-t-butyldimethylsilyloxy | 358 |
Signaling Pathway of PLK1 in Cell Cycle Regulation
PLK1 is a master regulator of mitosis. It is involved in multiple stages of cell division, including mitotic entry, spindle formation, chromosome segregation, and cytokinesis. Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: PLK1 Signaling in Cell Cycle Regulation.
Experimental Protocols
Adenosine A1 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the adenosine A1 receptor.[3][4][5][6]
Materials:
-
Membrane preparations from cells expressing the adenosine A1 receptor.
-
Radioligand: [3H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM R-PIA (N6-(R)-phenylisopropyladenosine).
-
Test compounds (9-methyladenine derivatives).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in a final volume of 200-250 µL:
-
50 µL of membrane preparation (containing a specified amount of protein, e.g., 10-50 µg).
-
50 µL of various concentrations of the test compound or vehicle (for total binding) or non-specific binding control.
-
50 µL of [3H]DPCPX at a fixed concentration (typically near its Kd value).
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro PLK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a method to determine the inhibitory activity (IC50) of 9-methyladenine derivatives against PLK1 using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[7][8][9]
Materials:
-
Recombinant human PLK1 enzyme.
-
PLK1 substrate (e.g., casein or a specific peptide substrate).
-
ATP.
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Test compounds (9-methyladenine derivatives).
-
ADP-Glo™ Reagent.
-
Kinase Detection Reagent.
-
White, opaque 96- or 384-well plates.
-
Luminometer.
Procedure:
-
Kinase Reaction Setup: In a white assay plate, combine the following in a final reaction volume of 5-25 µL:
-
Kinase Reaction Buffer.
-
A fixed concentration of PLK1 enzyme.
-
A fixed concentration of PLK1 substrate.
-
Various concentrations of the test compound or vehicle (for control).
-
-
Initiate Reaction: Start the kinase reaction by adding a fixed concentration of ATP.
-
Incubation: Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
The 9-methyladenine scaffold provides a valuable starting point for the design of potent and selective ligands for adenosine receptors and PLK1. The structure-activity relationships highlighted in this guide demonstrate that targeted modifications at the N6 and C8 positions are critical for achieving desired biological activity. The provided experimental protocols offer a foundation for researchers to evaluate novel 9-methyladenine derivatives and further explore their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. Promega ADP-Glo Kinase Assay + PLK1 Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]
Independent Verification of Published Data on Adenine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical properties and biological activities of adenine and several of its key derivatives, including 9-methyladenine and adenine N1-oxide. Due to the limited publicly available data on 9-Methyladenine 1-oxide, this guide focuses on a comparative analysis of well-characterized adenine analogs to provide a valuable resource for researchers in the field. The information presented is collated from various published sources and is intended to support independent verification and further research.
Physicochemical Properties
The fundamental properties of a compound dictate its biological interactions and potential applications. The following table summarizes key physicochemical data for adenine, 9-methyladenine, and provides context for adenine N1-oxide based on available information for related N-oxide nucleotides.
| Property | Adenine | 9-Methyladenine | Adenine N1-oxide (nucleotide) |
| Molecular Formula | C₅H₅N₅ | C₆H₇N₅ | C₁₀H₁₂N₅O₈P (for AMP 1-oxide) |
| Molar Mass | 135.13 g/mol | 149.15 g/mol | 365.21 g/mol (for AMP 1-oxide) |
| Melting Point | 360-365 °C (decomposes)[1] | ~300 °C | Not available |
| Acidity (pKa) | 4.15 (N1-H), 9.80 (N9-H)[1] | N10 site: ~pKa of adenine's N10 site[2] | Not available |
| Structure | A purine nucleobase.[1] | Adenine with a methyl group at the N9 position.[3][4] | Adenine nucleotide with an oxygen atom on the N1 position of the adenine ring.[5] |
Biological Activity and Significance
Adenine and its derivatives are central to a vast array of biological processes, from genetic information storage to cellular signaling. Methylation and N-oxidation of adenine can significantly alter its biological function.
Adenine: As a fundamental component of DNA and RNA, adenine is crucial for genetic coding.[1] It is also a key part of adenosine triphosphate (ATP), the primary energy currency of the cell, and cofactors like NAD and FAD.[6] Adenine itself can act as a signaling molecule in the kidney.[7]
9-Methyladenine: This derivative, with a methyl group at the N9 position, is a useful tool in research to probe the structural and functional roles of adenine. For instance, it has been used in studies of adenosine receptors.[8] In vitro metabolism studies have shown that 9-methyladenine can undergo N-demethylation by hepatic microsomes in some species, but N-oxidation was not detected.[9]
Adenine N1-oxide: The N-oxidation of adenine at the N1 position disrupts the Watson-Crick base pairing face. Adenine N1-oxide nucleotides have been shown to be substrates for various phosphotransferases but are not recognized by the mitochondrial translocase system.[5] This modification can have significant implications for DNA and RNA structure and function.
Other Biologically Important Adenine Derivatives:
-
N1-methyladenosine (m1A): This modification is a prevalent post-transcriptional modification in RNA, influencing RNA stability, structure, and protein-RNA interactions.[10] It plays a critical role in various biological processes and has been implicated in diseases like cancer.[10][11][12][13][14]
-
N3-methyladenine (3-mA): This is a cytotoxic DNA lesion often induced by alkylating agents.[15][16][17][18] Its presence can block DNA replication, leading to cell death, which is a mechanism explored in cancer therapy.[15][16]
-
N6-methyladenosine (m6A): The most abundant internal modification in eukaryotic mRNA, m6A is a dynamic and reversible modification that plays a crucial role in regulating gene expression.[19] It is involved in numerous biological processes, and its dysregulation is linked to various diseases, including cancer.[19][20][21][22][23]
Experimental Protocols
This section outlines general methodologies for the synthesis and analysis of adenine derivatives, based on published literature.
Synthesis of Adenine N1-oxide Nucleotides
A common method for the N-oxidation of adenine nucleotides involves the use of a peroxy acid, such as monopermaleic acid.[5]
Protocol:
-
Dissolve the adenine nucleotide (e.g., AMP, ADP, or ATP) in an aqueous solution at a neutral pH.
-
Add a solution of monopermaleic acid to the nucleotide solution.
-
Allow the reaction to proceed at room temperature, monitoring the progress by a suitable method (e.g., thin-layer chromatography or HPLC).
-
Upon completion, purify the resulting adenine 1-oxide nucleotide using chromatographic techniques, such as ion-exchange chromatography.[5]
-
Characterize the final product using spectroscopic methods like UV-Vis, NMR, and mass spectrometry.
References
- 1. Adenine - Wikipedia [en.wikipedia.org]
- 2. Acidity of adenine and adenine derivatives and biological implications. A computational and experimental gas-phase study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural and enzymatic properties of adenine 1-oxide nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Structure–Activity Relationships of 9-Alkyladenine and Ribose-Modified Adenosine Derivatives at Rat A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological N-oxidation of adenine and 9-alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N1-methyladenosine modification in cancer biology: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. N1-methyladenosine modification in cancer biology: Current status and future perspectives [ouci.dntb.gov.ua]
- 15. The biological effects of N3-methyladenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Biological roles of the RNA m6A modification and its implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. N6-Methyladenosine - Wikipedia [en.wikipedia.org]
- 22. Dual effects of N6-methyladenosine on cancer progression and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 9-Methyladenine 1-oxide: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 9-Methyladenine 1-oxide as a potentially hazardous solid chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), this guidance is based on the properties of the closely related compound 9-Methyladenine and general best practices for laboratory chemical waste disposal.
Researchers and drug development professionals handling this compound must prioritize safety and regulatory compliance in its disposal. This guide provides essential procedural steps for the proper management of this compound, ensuring minimal risk to personnel and the environment.
Immediate Safety Precautions
Before handling this compound for disposal, ensure the following personal protective equipment (PPE) is worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Disposal Procedure
The disposal of this compound should follow the established protocols for solid chemical waste at your institution.
-
Containerization:
-
Labeling:
-
The label must include:
-
Storage:
-
Store the labeled container in a designated hazardous waste accumulation area.[1]
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste officer to schedule a pickup.
-
Provide them with the necessary information from the hazardous waste label.
-
Hazard and Disposal Summary
The following table summarizes key information for the disposal of this compound, with hazard data extrapolated from the related compound 9-Methyladenine.
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 10184-51-7 |
| Physical Form | Solid |
| Primary Hazards (assumed) | Harmful if swallowed.[4] May cause skin and eye irritation.[4] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. |
| Disposal Method | Dispose of as hazardous solid chemical waste through an approved waste disposal program.[1][3] Incineration is a common method for such laboratory chemicals.[5] |
| Container | Original container or a labeled, sealed, compatible container.[1][2] |
| Labeling | "Hazardous Waste," full chemical name, accumulation date, and primary hazards.[1][3] |
Experimental Protocols
This document provides operational guidance and does not cite specific experimental protocols that would necessitate detailed methodologies. The disposal procedure itself is the protocol.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. 9-Methyladenine | C6H7N5 | CID 69689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Personal protective equipment for handling 9-Methyladenine 1-oxide
Researchers and laboratory personnel must prioritize safety when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 9-Methyladenine 1-oxide, a compound used in scientific research. The following procedures are based on the safety data for the parent compound, 9-Methyladenine, and general best practices for handling potentially cytotoxic or hazardous research chemicals, as a specific Safety Data Sheet (SDS) for this compound was not available. It is critical to perform a risk assessment for all procedures involving this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, particularly when handling the solid form or solutions.
| PPE Category | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Must meet ANSI Z87.1 standards to protect against splashes and airborne particles.[1] A face shield should be worn over safety goggles when there is a significant risk of splashing.[2] |
| Hand Protection | Disposable Nitrile Gloves (Double Gloving Recommended) | Provides protection against a broad range of chemicals.[2] Double gloving is a precautionary measure, especially when handling materials of high concern.[3] Gloves should be changed regularly and immediately if contaminated.[3] |
| Body Protection | Disposable Gown or Laboratory Coat | A moisture-resistant, long-sleeved gown with cuffs provides a barrier against skin contact.[4] For higher-risk scenarios, non-woven textiles like high-density polyethylene are recommended.[3] Lab coats should be buttoned and fit properly.[2] |
| Respiratory Protection | N95 Respirator or Higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust. Use of a respirator may require a formal respiratory protection program, including fit testing.[2] |
| Foot Protection | Closed-toe Shoes | Shoes must cover the entire foot to protect against spills.[2] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to prevent contamination and accidental exposure.
| Procedure | Step-by-Step Guidance |
| Receiving | 1. Inspect the package for any signs of damage upon arrival. 2. If damaged, treat it as a potential spill and follow the spill cleanup protocol. 3. Wear appropriate PPE when opening the package. |
| Storage | 1. Store in a tightly sealed, clearly labeled container. 2. Keep in a cool, dry, and well-ventilated area.[5] 3. Store away from strong oxidizing agents.[6][7] |
| Weighing and Aliquoting | 1. Perform all manipulations of the solid compound within a certified chemical fume hood or a powder containment hood to minimize inhalation risk. 2. Use anti-static weigh paper or boats. 3. Handle with care to avoid creating dust.[6] |
| Solution Preparation | 1. Prepare solutions in a chemical fume hood. 2. Add the solid to the solvent slowly to avoid splashing. 3. Ensure the container is properly labeled with the compound name, concentration, solvent, and date. |
Disposal Plan
Chemical waste must be disposed of in accordance with institutional and local regulations.
| Waste Type | Disposal Protocol |
| Solid Waste | 1. Collect all dry waste contaminated with this compound (e.g., weigh boats, paper towels, contaminated PPE) in a dedicated, sealed, and clearly labeled hazardous waste container.[4][6] |
| Liquid Waste | 1. Collect all liquid waste containing this compound in a sealed, properly labeled, and leak-proof hazardous waste container.[4] 2. Do not pour chemical waste down the drain.[7] |
| Sharps Waste | 1. Dispose of any contaminated needles, syringes, or other sharps in a designated sharps container. |
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
This structured approach ensures that all safety aspects are considered from preparation to disposal, minimizing the risk of exposure and ensuring a safe laboratory environment for all personnel.
References
- 1. osha.gov [osha.gov]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 4. Cytotoxic Drug Safety [tru.ca]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
